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4-Tert-butyl-1-ethylcyclohexan-1-OL Documentation Hub

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  • Product: 4-Tert-butyl-1-ethylcyclohexan-1-OL
  • CAS: 19437-27-5

Core Science & Biosynthesis

Foundational

Stereochemical Determinants in Olfaction: A Technical Analysis of 4-tert-Butylcyclohexanol Derivatives

Executive Summary This technical guide analyzes the structure-odor relationships (SOR) and pharmacological activities of 4-tert-butylcyclohexanol (PTBCH) and its ester derivatives.[1] Specifically targeting medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-odor relationships (SOR) and pharmacological activities of 4-tert-butylcyclohexanol (PTBCH) and its ester derivatives.[1] Specifically targeting medicinal chemists and fragrance engineers, this document elucidates how the conformational rigidity imposed by the tert-butyl anchor dictates ligand-receptor interactions.[1][2] We explore the dichotomy between the cis-isomer (preferred in perfumery for intensity) and the trans-isomer (valuable in dermatology as a TRPV1 antagonist), providing validated synthetic protocols for isomeric enrichment.[1]

Stereochemical Fundamentals: The Conformationally Locked Scaffold

The 4-tert-butylcyclohexane system serves as a textbook model for conformational analysis due to the steric bulk of the tert-butyl group (


).[1][2] This group locks the cyclohexane ring into a chair conformation where the tert-butyl moiety occupies the equatorial position to minimize 1,3-diaxial interactions.[1]

Consequently, the stereochemistry of the functional group at the C4 position is strictly defined:

  • Trans-Isomer (Thermodynamic): The hydroxyl/acetate group is Equatorial . (1,4-diequatorial).[1]

  • Cis-Isomer (Kinetic): The hydroxyl/acetate group is Axial . (1-axial, 4-equatorial).[1]

The Olfactory Pharmacophore

In GPCR binding (Olfactory Receptors), the axial vs. equatorial orientation dramatically alters the hydrophobic profile and hydrogen-bond donor accessibility.

  • Axial (Cis): Projects the functional group "out" of the molecular plane, often resulting in higher odor intensity and distinct floral/fruity notes due to specific steric fits in the receptor pocket.

  • Equatorial (Trans): Extends the molecule's linearity, typically resulting in dryer, woodier, and sometimes weaker odor profiles.[1]

Synthetic Pathways & Isomeric Enrichment Protocols[1]

To study SOR effectively, high isomeric purity (>90%) is required.[1][2] The following protocols utilize kinetic vs. thermodynamic control to selectively synthesize the desired isomer.

Workflow Visualization

The following diagram outlines the divergent synthesis pathways for cis and trans enrichment.

SynthesisPathways Ketone 4-tert-Butylcyclohexanone CisAlcohol Cis-Alcohol (Axial OH) >90% Purity Ketone->CisAlcohol Bulky Hydride Attack TransAlcohol Trans-Alcohol (Equatorial OH) >90% Purity Ketone->TransAlcohol Thermodynamic Preference Phenol 4-tert-Butylphenol Phenol->CisAlcohol Cis-Hydrogenation Phenol->TransAlcohol Trans-Hydrogenation LSelectride L-Selectride (Kinetic Control) LiAlH4 LiAlH4 or NaBH4 (Small Hydride) RhC H2 / Rh-C (Catalytic) RaneyNi H2 / Raney Ni (Thermodynamic) CisAcetate Cis-Acetate (Intense Floral/Woody) CisAlcohol->CisAcetate Ac2O / Pyridine TransAcetate Trans-Acetate (Dry Woody) TransAlcohol->TransAcetate Ac2O / Pyridine

Caption: Divergent synthetic pathways for accessing axial (cis) and equatorial (trans) isomers.[1]

Protocol A: Synthesis of cis-4-tert-Butylcyclohexanol (Axial Enriched)

Mechanism: Use of a bulky reducing agent (L-Selectride) forces hydride attack from the less hindered equatorial face, pushing the hydroxyl group into the axial position.[1][2]

  • Reagents: 4-tert-butylcyclohexanone (1.0 eq), L-Selectride (1.0M in THF, 1.2 eq), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere. Cool to -78°C.[1][2]

  • Addition: Add ketone solution (in THF) dropwise to the L-Selectride solution. Maintain -78°C to ensure kinetic control.

  • Workup: Quench with NaOH/H2O2 carefully.[2] Extract with ether.[2][3][4][5]

  • Validation:

    
     NMR (CDCl3). Look for the carbinol proton (H-C-OH).[1]
    
    • Cis (Axial OH): Proton is equatorial.[6] Signal is a broad singlet or narrow multiplet (

      
       ppm).[2]
      
    • Target: >95% cis ratio.[2][4][5]

Protocol B: Synthesis of trans-4-tert-Butylcyclohexanol (Equatorial Enriched)

Mechanism: Reduction with small hydrides (LiAlH4) or catalytic hydrogenation with Raney Nickel favors the thermodynamically stable equatorial alcohol.[1]

  • Reagents: 4-tert-butylcyclohexanone, LiAlH4, Diethyl Ether.[1][2]

  • Reaction: Reflux ketone with LiAlH4 in ether for 2 hours.

  • Purification: The crude product will be ~80-90% trans.[1] Recrystallization from pentane or chromatography is required to remove the cis minor product.

  • Validation:

    
     NMR (CDCl3).
    
    • Trans (Equatorial OH): Proton is axial. Signal is a wide multiplet (

      
      , 
      
      
      
      Hz) at
      
      
      ppm due to diaxial coupling.[1][2]

Comparative Data: Odor Profiles & Biological Activity[1][2]

The following table synthesizes data regarding the olfactory and pharmacological differences between the isomers. Note the distinct shift from "Fragrance" utility to "Active Cosmetic" utility based on the isomer.

CompoundIsomer (Conf.)[2][3][4][5][7][8][9][10][11]Odor DescriptorIntensityBiological Target
PTBCH Acetate Cis (Axial)Intense, floral, fruity, woody, orris-like.[1]HighORs (Olfactory)
PTBCH Acetate Trans (Eq)Dry, woody, weaker.[1][2]ModerateORs (Olfactory)
PTBCH Alcohol Cis (Axial)Lilac, floral, camphoraceous, earthy.[1]HighORs (Olfactory)
PTBCH Alcohol Trans (Eq)Dry, woody, camphoraceous, leathery.[1][2][7]ModerateTRPV1 Antagonist

Key Insight: The Cis-Acetate (commercially known in mixtures as Vertenex/Oryclon) is the primary fragrance driver. However, the Trans-Alcohol has emerged as a significant neuro-soothing agent in dermatology, capable of inhibiting TRPV1 (Capsaicin receptor) activation, thereby reducing skin stinging and burning.[1][2]

Receptor Interaction Logic

Understanding the dual activity (Olfactory vs. Trigeminal/TRPV1) requires mapping the ligand features to the receptor response.

ReceptorLogic Ligand 4-tert-Butylcyclohexanol Scaffold Axial Axial Conformation (Cis) Sterically Protruding OH/OAc Ligand->Axial Equatorial Equatorial Conformation (Trans) Planar/Linear OH/OAc Ligand->Equatorial OR_Pocket Olfactory Receptor (OR) Hydrophobic Pocket + H-Bond Axial->OR_Pocket Optimized Fit (Steric Lock) TRPV1_Pocket TRPV1 Channel (Transmembrane Domain) Equatorial->TRPV1_Pocket Allosteric Binding? Scent High Intensity Scent (Floral/Woody) OR_Pocket->Scent Soothing Antagonism (Inhibition) Reduced Neuro-Sensitivity TRPV1_Pocket->Soothing

Caption: Mechanistic divergence where axial isomers favor OR activation, while equatorial isomers favor TRPV1 antagonism.[1][2]

Mechanistic Analysis
  • Olfactory Intensity (Cis-Acetate): The axial acetate group creates a specific steric volume that likely interacts more strongly with the hydrophobic residues of the OR binding pocket, triggering a stronger G-protein coupled response. The "ball-like" shape of the cis-isomer allows for a tighter fit than the elongated trans-isomer.[1]

  • TRPV1 Antagonism (Trans-Alcohol): In the context of cutaneous neurobiology, the trans-isomer of the alcohol acts as a selective antagonist. It stabilizes the closed state of the TRPV1 ion channel, preventing calcium influx caused by noxious stimuli (heat/capsaicin). This activity is highly stereospecific; the cis-isomer is significantly less effective.[1]

References

  • Symrise AG. (2015). Composition comprising trans-tert-butylcyclohexanol as a skin irritation reducing agent.[1] Google Patents.[2] Retrieved from

  • Organic Syntheses. (1967). cis-4-tert-Butylcyclohexanol.[1][5][12] Org.[2][4] Synth. 1967, 47,[1][2] 16. Retrieved from [Link][2]

  • Leffingwell & Associates. (2002). The cis-Verdols: Chirality & Odour Perception.[1][9] (Contextual comparison of t-butyl cyclohexanol derivatives). Retrieved from [Link]

  • The Good Scents Company. (2024). 4-tert-butyl cyclohexanol odor profile.[1][2][3][8][11] Retrieved from [Link][1][2]

Sources

Exploratory

Stereochemical Control in the Alkylation of 4-tert-Butylcyclohexanone: A Technical Guide to Mechanistic Pathways and Amphiphilic Methodologies

Executive Summary The nucleophilic alkylation of cyclic ketones is a foundational transformation in synthetic organic chemistry and drug development. Within this domain, 4-tert-butylcyclohexanone serves as the quintessen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nucleophilic alkylation of cyclic ketones is a foundational transformation in synthetic organic chemistry and drug development. Within this domain, 4-tert-butylcyclohexanone serves as the quintessential conformationally locked model system. Due to the extreme steric bulk of the tert-butyl group, the cyclohexane ring is anchored in a single chair conformation, allowing researchers to precisely isolate and study the competing trajectories of nucleophilic attack[1].

This whitepaper provides an in-depth analysis of the stereoelectronic principles governing the alkylation of 4-tert-butylcyclohexanone. It contrasts the innate stereoselectivity of standard organometallic reagents with advanced, catalyst-driven amphiphilic methodologies that invert traditional stereochemical outcomes.

Conformational Dynamics & The Mechanistic Paradigm

The stereochemical outcome of nucleophilic addition to 4-tert-butylcyclohexanone is dictated by the trajectory of the incoming nucleophile relative to the fixed chair conformation. The reaction proceeds via two distinct pathways, governed by a delicate balance of steric hindrance and torsional strain[2]:

  • Equatorial Attack (Steric Approach Control): The nucleophile approaches roughly in the plane of the ring, pushing the carbonyl oxygen into the axial position. This pathway avoids the 1,3-diaxial steric clashes present on the top face of the ring, making it the kinetically favored route for bulky organometallic reagents. The resulting product is the axial alcohol (cis-isomer)[1].

  • Axial Attack (Product Development & Torsional Control): The nucleophile approaches parallel to the axial C–H bonds, pushing the carbonyl oxygen into the equatorial plane. While this trajectory faces 1,3-diaxial steric hindrance, it avoids the torsional strain associated with eclipsing the adjacent equatorial C–H bonds during the transition state (as described by the Felkin-Anh and Cieplak models). This yields the thermodynamically more stable equatorial alcohol (trans-isomer)[2].

G Substrate 4-tert-Butylcyclohexanone (Conformationally Locked) EqAttack Equatorial Attack (Standard Organolithiums) Substrate->EqAttack Steric Approach Control AxAttack Axial Attack (MAD-Activated / Small Hydrides) Substrate->AxAttack Torsional Strain Avoidance AxialOH Axial Alcohol (cis) Kinetic Product EqAttack->AxialOH EqOH Equatorial Alcohol (trans) Thermodynamic Product AxAttack->EqOH

Fig 1. Stereochemical pathways in the nucleophilic alkylation of 4-tert-butylcyclohexanone.

Quantitative Stereoselectivity in Standard Alkylations

Standard alkylating agents, such as methyllithium (MeLi) and Grignard reagents, exhibit a strong innate preference for equatorial attack due to their effective steric bulk[3]. When 1 and others analyzed the reaction of 4-tert-butylcyclohexanone with MeLi, they observed a definitive bias toward the cis-isomer (axial alcohol)[1]. Similarly, allylmagnesium halides demonstrate moderate to high equatorial selectivity, though the exact ratios can fluctuate based on solvent coordination and temperature[4].

Table 1: Stereoselectivity of 4-tert-butylcyclohexanone Alkylation
Reagent SystemSolvent / TempAxial Attack (%)Equatorial Attack (%)Major Product StereochemistryRef
Methyllithium (MeLi)Et₂O / 0 °C3565cis (Axial Alcohol)[1]
Allylmagnesium BromideTHF / rt~20~80cis (Axial Alcohol)[4]
MAD + MeLiToluene-Et₂O / -78 °C>99<1trans (Equatorial Alcohol)[5]
MAT + MeMgBrToluene-Et₂O / -78 °C>99<1trans (Equatorial Alcohol)[5]

Overriding Innate Selectivity: The Amphiphilic Alkylation Approach

To synthesize the thermodynamically stable equatorial alcohol via alkylation, the innate preference for equatorial attack must be inverted. This is achieved through amphiphilic alkylation , a strategy pioneered by Maruoka and Yamamoto using exceptionally bulky aluminum phenoxides like methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD ) and methylaluminum bis(2,4,6-tri-tert-butylphenoxide) (MAT )[5].

When 4-tert-butylcyclohexanone is pre-treated with MAD, the highly Lewis acidic aluminum center coordinates to the carbonyl oxygen. The massive steric bulk of the BHT (butylated hydroxytoluene) ligands physically blocks the equatorial trajectory. Consequently, when the organometallic reagent (e.g., MeLi) is subsequently introduced, it is forced to attack from the sterically hindered axial face, yielding the equatorial alcohol almost exclusively (>99% selectivity)[5].

Validated Experimental Methodologies

The following protocol details the self-validating workflow for the stereoselective synthesis of trans-4-tert-butyl-1-methylcyclohexanol using MAD-mediated amphiphilic alkylation.

Workflow Step1 Prepare MAD (AlMe3 + BHT in Toluene) Step2 Complexation (Add Ketone at -78°C) Step1->Step2 Step3 Alkylation (Add MeLi or RMgX) Step2->Step3 Step4 Quench & Extract (HCl, DCM Extraction) Step3->Step4 Step5 Purification (Crystallization) Step4->Step5

Fig 2. Experimental workflow for the MAD-mediated stereoselective amphiphilic alkylation.

Step-by-Step Protocol: MAD-Mediated Stereoselective Alkylation

Step 1: In Situ Preparation of MAD Reagent

  • Procedure: To a flame-dried Schlenk flask under argon, add a solution of 2,6-di-tert-butyl-4-methylphenol (BHT, 2.0 equiv) in anhydrous toluene. Slowly inject trimethylaluminum (AlMe₃, 1.0 equiv, 2.0 M in toluene) at room temperature. Stir the mixture for 1 hour.

  • Causality: The steric bulk of the BHT ligands displaces exactly two methyl groups from AlMe₃, preventing the formation of unreactive polymeric aluminum species and yielding a highly reactive monomeric Lewis acid.

  • Validation Checkpoint: The reaction is self-validating via the visible evolution of methane gas. Complete cessation of bubbling confirms the quantitative formation of the MAD complex.

Step 2: Carbonyl Complexation

  • Procedure: Cool the MAD solution to -78 °C using a dry ice/acetone bath. Dropwise add a solution of 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous toluene. Stir for 30 minutes.

  • Causality: The low temperature prevents premature side reactions while allowing the aluminum to strongly coordinate to the carbonyl oxygen. The BHT ligands form a steric shield over the equatorial face.

Step 3: Nucleophilic Alkylation

  • Procedure: Slowly introduce methyllithium (MeLi, 1.1 equiv, 1.6 M in diethyl ether) down the side of the flask at -78 °C. Maintain stirring at this temperature for 1 hour.

  • Causality: With the equatorial trajectory blocked by the MAD complex, the MeLi nucleophile is forced to attack from the axial face, completely overriding its innate steric approach control[5].

Step 4: Quenching and Isolation

  • Procedure: Quench the reaction strictly at -78 °C by the rapid addition of 1M HCl. Allow the mixture to warm to room temperature. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Quenching at cryogenic temperatures protonates the intermediate alkoxide instantly, destroying the aluminum complex before any temperature-induced epimerization or retro-aldol pathways can activate.

  • Validation Checkpoint: A TLC check (10% EtOAc/Hexanes, PMA stain) will confirm the total consumption of the starting ketone. Subsequent ¹H NMR analysis of the crude mixture will reveal the diagnostic axial proton signal of the trans-isomer, confirming >99:1 diastereomeric ratio.

References

  • Chemistry of carbanions. XV.
  • Aluminum alkoxides are utilized as mild activators of oxygen-containing functionality in organic synthesis Thieme Connect
  • Steric and Stereoelectronic Effects in Organic Chemistry National Academic Digital Library of Ethiopia (Springer)
  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds PMC (NIH)
  • Stereochemistry of nucleophilic addition to cyclohexanone.
  • Palladium-catalyzed decarboxylative allylic alkyl

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Foundational

An In-depth Technical Guide to 4-tert-butyl-1-ethylcyclohexanol

This technical guide provides a comprehensive overview of 4-tert-butyl-1-ethylcyclohexanol, a tertiary alcohol of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-tert-butyl-1-ethylcyclohexanol, a tertiary alcohol of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related, well-characterized analogs. The insights provided are grounded in the extensive body of literature surrounding substituted cyclohexanols and their reaction mechanisms.

Molecular Identity and Physicochemical Properties

4-tert-butyl-1-ethylcyclohexanol is a saturated cyclic alcohol. Its structure is characterized by a cyclohexane ring substituted with a bulky tert-butyl group at the 4-position and an ethyl and a hydroxyl group at the 1-position.

Molecular Formula and Weight

Based on its structure, the molecular formula and weight have been determined as follows:

PropertyValue
Molecular FormulaC₁₂H₂₄O
Molecular Weight184.32 g/mol

Note: The molecular weight is calculated based on the chemical formula.

Predicted Physicochemical Properties
PropertyPredicted Value / Characteristic
Appearance Likely a colorless solid or a viscous liquid at room temperature.
Odor A camphor-like odor is expected, which is characteristic of many substituted cyclohexanols.[3][4][5]
Solubility Expected to have low solubility in water and high solubility in common organic solvents such as ethanol, diethyl ether, and acetone, due to its significant hydrocarbon character.[3][6]
Boiling Point Predicted to be higher than that of 4-tert-butylcyclohexanol due to the increased molecular weight.
Stereoisomerism Exists as two diastereomers: cis and trans, depending on the spatial relationship between the tert-butyl group and the hydroxyl/ethyl groups.

Stereochemistry and Conformational Analysis

The stereochemistry of 4-tert-butyl-1-ethylcyclohexanol is a critical aspect of its molecular character. The bulky tert-butyl group is known to act as a "conformational lock," predominantly occupying the equatorial position to minimize steric strain. This influences the stereochemical outcome of its synthesis and the relative stability of its isomers.

The two primary diastereomers are:

  • cis-4-tert-butyl-1-ethylcyclohexanol: The hydroxyl and ethyl groups are on the same side of the cyclohexane ring as the tert-butyl group.

  • trans-4-tert-butyl-1-ethylcyclohexanol: The hydroxyl and ethyl groups are on the opposite side of the cyclohexane ring relative to the tert-butyl group.

The stereochemical outcome of the synthesis of this tertiary alcohol is dictated by the trajectory of the nucleophilic attack on the carbonyl group of the precursor ketone.

G cluster_0 Stereoisomers of 4-tert-butyl-1-ethylcyclohexanol cluster_1 Key Structural Feature cis cis Isomer trans trans Isomer tert_butyl tert-Butyl Group (Equatorial) tert_butyl->cis influences tert_butyl->trans influences

Caption: Relationship between the equatorial tert-butyl group and the resulting stereoisomers.

Synthesis and Reaction Mechanisms

The most logical and widely applicable method for the synthesis of 4-tert-butyl-1-ethylcyclohexanol is through the Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium halide to 4-tert-butylcyclohexanone.

Proposed Synthesis: Grignard Reaction

The reaction proceeds by the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Reaction Scheme:

  • Grignard Reagent Formation: Ethyl bromide reacts with magnesium metal in anhydrous ether to form ethylmagnesium bromide.

  • Nucleophilic Addition: The ethylmagnesium bromide is added to a solution of 4-tert-butylcyclohexanone in an anhydrous solvent.

  • Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to yield 4-tert-butyl-1-ethylcyclohexanol.

G start 4-tert-butylcyclohexanone intermediate Magnesium Alkoxide Intermediate start->intermediate + EtMgBr reagent Ethylmagnesium Bromide (EtMgBr) reagent->intermediate product 4-tert-butyl-1-ethylcyclohexanol intermediate->product + H3O+ workup Acidic Workup (H3O+) workup->product

Caption: Proposed synthesis workflow for 4-tert-butyl-1-ethylcyclohexanol via Grignard reaction.

Stereochemical Considerations in Synthesis

The stereochemical outcome of the Grignard addition to 4-tert-butylcyclohexanone is influenced by steric hindrance. The incoming nucleophile (ethyl group) can attack the carbonyl from either the axial or equatorial face. The bulky tert-butyl group in the equatorial position hinders axial attack, leading to a preferential equatorial attack by the nucleophile. This results in the formation of a mixture of cis and trans isomers, with the trans isomer often being the major product.

Spectroscopic Characterization (Predicted)

While no specific spectra for 4-tert-butyl-1-ethylcyclohexanol are available in the literature, its expected spectroscopic features can be inferred from the analysis of related compounds such as 4-tert-butylcyclohexanol.[1][7][8][9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorptions:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane and alkyl groups.

  • C-O Stretch: An absorption in the range of 1050-1150 cm⁻¹ for the C-O single bond of the tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet at approximately 0.8-1.0 ppm integrating to 9 protons for the tert-butyl group.

    • A triplet at approximately 0.9-1.1 ppm for the methyl protons of the ethyl group.

    • A quartet at approximately 1.4-1.6 ppm for the methylene protons of the ethyl group.

    • Complex multiplets in the region of 1.0-2.0 ppm for the cyclohexane ring protons.

    • A singlet for the hydroxyl proton, the chemical shift of which would be concentration-dependent and would disappear upon D₂O exchange.

  • ¹³C NMR:

    • Distinct signals for the two carbons of the ethyl group.

    • A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons of the tert-butyl group.

    • Signals for the carbons of the cyclohexane ring, with the carbon bearing the hydroxyl and ethyl groups appearing further downfield.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z 184. Key fragmentation patterns would likely include:

  • Loss of a water molecule (M-18).

  • Loss of an ethyl group (M-29).

  • A base peak corresponding to the loss of the tert-butyl group (M-57).

Potential Applications and Research Directions

Given its structure as a sterically hindered tertiary alcohol, 4-tert-butyl-1-ethylcyclohexanol could be a valuable intermediate in organic synthesis. Potential areas of application and research include:

  • Pharmaceutical and Agrochemical Synthesis: As a building block for complex molecules with specific stereochemical requirements.

  • Materials Science: As a monomer or additive in polymer synthesis to introduce specific physical properties.

  • Fragrance Industry: While the parent compound, 4-tert-butylcyclohexanol, is used in fragrances, the properties of the 1-ethyl derivative would need to be investigated.[1][12]

Further research is required to isolate and characterize 4-tert-butyl-1-ethylcyclohexanol to confirm these predicted properties and to explore its potential applications.

Conclusion

4-tert-butyl-1-ethylcyclohexanol, with a molecular formula of C₁₂H₂₄O and a molecular weight of 184.32 g/mol , represents an interesting synthetic target. While direct experimental data is scarce, its properties and reactivity can be reliably predicted based on the well-established chemistry of substituted cyclohexanols. Its synthesis via the Grignard reaction of 4-tert-butylcyclohexanone is a logical and feasible approach. The stereochemical and conformational complexities of this molecule make it a valuable subject for further academic and industrial research.

References

  • 4-tert-Butylcyclohexanol. The Ingredient Directory - The Fragrance Conservatory.

  • 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem. National Center for Biotechnology Information.

  • 4-(1,1-Dimethylethyl)-1-ethynylcyclohexanol | C12H20O | CID 94841 - PubChem. National Center for Biotechnology Information.

  • cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. Organic Syntheses.

  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC. National Center for Biotechnology Information.

  • Stereochemistry of product in Grignard-Gilman addition reaction. Chemistry Stack Exchange.

  • Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC. National Center for Biotechnology Information.

  • 4-tert-Butylcyclohexanol, mixture of cis and trans 98% - Sigma-Aldrich. Sigma-Aldrich.

  • Electronic Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

  • CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 1H NMR spectrum - ChemicalBook. ChemicalBook.

  • CAS 937-05-3: cis-4-tert-Butylcyclohexanol | CymitQuimica. CymitQuimica.

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  • TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.

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  • Synthesis of 4-tert-Butyl-cyclohexanol - PrepChem.com - Preparative Chemistry. PrepChem.com.

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  • PL210088B1 - Method of manufacturing of (E)-4-t-butylcyclohexanol - Google Patents. Google Patents.

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 4-tert-butyl-1-ethylcyclohexanol via Grignard Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Nucleophilic Carbonyl Addition / Diastereoselective Synthesis Mechanistic Rationale & Stereochemical Causality The synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Nucleophilic Carbonyl Addition / Diastereoselective Synthesis

Mechanistic Rationale & Stereochemical Causality

The synthesis of 4-tert-butyl-1-ethylcyclohexanol via the addition of ethylmagnesium bromide to 4-tert-butylcyclohexanone is a premier model for understanding steric approach control in cyclic systems. To achieve high yields and predict the diastereomeric ratio (d.r.), one must understand the conformational dynamics and competing side reactions inherent to this system.

Conformational Locking and Attack Trajectories

The bulky tert-butyl group effectively "locks" the cyclohexane ring into a single chair conformation. To avoid severe 1,3-diaxial interactions, the tert-butyl group exclusively occupies the equatorial position[1]. Consequently, the carbonyl carbon (C1) presents two distinct faces for nucleophilic attack:

  • Axial Attack: The nucleophile approaches from the top (axial) face, pushing the resulting hydroxyl group into the equatorial position. This yields the trans-isomer (1,4-diequatorial).

  • Equatorial Attack: The nucleophile approaches from the side (equatorial) face, pushing the hydroxyl group into the axial position. This yields the cis-isomer (1-axial, 4-equatorial).

Causality of Stereoselectivity

The preferred trajectory is dictated by the steric bulk of the incoming nucleophile. Small nucleophiles (e.g., hydride donors like LiAlH₄) prefer axial attack to minimize torsional strain with adjacent equatorial C–H bonds during the transition state, yielding the trans-alcohol[2].

However, bulky organomagnesium compounds like ethylmagnesium bromide deviate from this behavior. Axial approach of the ethyl carbanion is severely hindered by the axial hydrogens at the C3 and C5 positions (1,3-diaxial steric clash)[3],[4]. Therefore, steric approach control dominates, and the bulky Grignard reagent preferentially attacks from the less hindered equatorial face, resulting in the cis-isomer as the major product.

Competing Pathways: The MVP-Type Reduction

A critical consideration for drug development professionals scaling this reaction is chemoselectivity. Grignard reagents possessing


-hydrogens (such as ethylmagnesium bromide) can act as hydride donors when reacted with sterically hindered ketones. This occurs via a cyclic, six-membered Meerwein-Ponndorf-Verley (MVP) type transition state, reducing the ketone to a secondary alcohol (4-tert-butylcyclohexanol) and releasing ethylene gas[2]. Maintaining strict temperature control (0 °C) during addition is the primary causal mechanism to suppress this side reaction.

Mechanism SM 4-tert-butylcyclohexanone (Conformationally Locked) Axial Axial Attack Pathway (Sterically Hindered) SM->Axial Minor (1,3-diaxial clash) Eq Equatorial Attack Pathway (Sterically Favored) SM->Eq Major (Steric approach control) Trans trans-Isomer (Minor) Equatorial OH, Axial Et Axial->Trans Cis cis-Isomer (Major) Axial OH, Equatorial Et Eq->Cis

Fig 1. Stereochemical trajectories of EtMgBr addition to 4-tert-butylcyclohexanone.

Quantitative Data: Stereochemical Outcomes

To contextualize the behavior of ethylmagnesium bromide, the table below summarizes the causal relationship between nucleophile size and the resulting diastereomeric ratio.

Nucleophile SourceReagent Steric BulkPreferred Attack TrajectoryMajor Diastereomer FormedApprox. Ratio (trans:cis)
LiAlH₄ SmallAxialtrans (Equatorial OH)90 : 10
MeMgBr MediumAxial / Equatorialtrans (Equatorial OH)60 : 40
EtMgBr BulkyEquatorialcis (Axial OH) 30 : 70

Experimental Design & Self-Validating Protocol

Grignard reagents exist in a complex solution state governed by the Schlenk equilibrium (


)[5]. Because the carbon-magnesium bond is highly polarized, the reagent is violently reactive toward protic sources. The protocol below integrates in-process Quality Control (QC) steps to create a self-validating system, ensuring the reagent is active before committing to the workup[6].

Workflow A 1. Equipment Prep Flame-dry & Argon Purge B 2. Reagent Loading Ketone in Anhydrous THF A->B C 3. Nucleophilic Addition Dropwise EtMgBr at 0 °C B->C D 4. Reaction Maturation Stir at RT (In-process TLC QC) C->D E 5. Mild Quenching Saturated aq. NH4Cl at 0 °C D->E F 6. Isolation & Purification Extraction & Chromatography E->F

Fig 2. Experimental workflow for the Grignard synthesis of 4-tert-butyl-1-ethylcyclohexanol.

Step-by-Step Methodology

Reagents Required:

  • 4-tert-butylcyclohexanone (1.0 equiv, 10 mmol, 1.54 g)

  • Ethylmagnesium bromide (3.0 M in Et₂O or THF) (1.5 equiv, 15 mmol, 5.0 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous NH₄Cl solution (30 mL)

Step 1: Anhydrous Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under a continuous stream of Argon. Causality: Atmospheric moisture rapidly protonates the Grignard reagent, destroying it and forming ethane gas[6].

Step 2: Substrate Loading & Temperature Control 2. Dissolve 4-tert-butylcyclohexanone (1.54 g) in 25 mL of anhydrous THF inside the flask. 3. Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Step 3: Nucleophilic Addition 4. Transfer 5.0 mL of 3.0 M EtMgBr solution into the addition funnel via a dry, Argon-purged syringe. 5. Add the EtMgBr solution dropwise over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic reaction and suppresses the competing


-hydride MVP reduction pathway[2].

Step 4: Maturation and In-Process QC (Self-Validation) 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. 7. QC Check: Withdraw a 10 µL aliquot, quench in 100 µL of NH₄Cl, and extract with 200 µL of Ethyl Acetate. Run a TLC (80:20 Hexanes:EtOAc, PMA stain). The complete disappearance of the ketone spot (R_f ~0.6) validates that the Grignard reagent was active and the addition is complete.

Step 5: Mild Quenching 8. Re-cool the flask to 0 °C. 9. Slowly add 30 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted magnesium salts. Causality: Using a mild acid like NH₄Cl instead of strong mineral acids (e.g., HCl) prevents the E1 dehydration of the newly formed, acid-sensitive tertiary alcohol into an alkene[6].

Step 6: Isolation and Purification 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (3 × 20 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 12. Purify the crude mixture via flash column chromatography (Silica gel, gradient elution 95:5 to 85:15 Hexanes:EtOAc) to separate the major cis-isomer from the minor trans-isomer and any trace reduction byproducts.

References

  • [3] Bartolo, N. D., Read, J. A., Valentín, E. M., & Woerpel, K. A. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PMC / Chemical Reviews. URL:

  • [2] Reusch, W. Assymetric Induction. MSU Chemistry. URL:

  • Study.com Contributors. Grignard reaction of 4-tert-butylcyclohexanone. URL:

  • [5] Smith, M. B. A Q&A Approach to Organic Chemistry: Acyl Addition Reactions. Taylor & Francis. URL:

  • [6] BenchChem. Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. URL:

  • [4] Bartolo, N. D., Read, J. A., Valentín, E. M., & Woerpel, K. A. Reactions of Allylmagnesium Reagents with Carbonyl Compounds... NIH / Chem Rev. URL:

Sources

Application

Preparation of tertiary cyclohexanols using organometallic reagents

An In-Depth Guide to the Synthesis of Tertiary Cyclohexanols via Organometallic Reagents Introduction: The Significance of Tertiary Cyclohexanols The tertiary cyclohexanol motif is a privileged structural element found i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Tertiary Cyclohexanols via Organometallic Reagents

Introduction: The Significance of Tertiary Cyclohexanols

The tertiary cyclohexanol motif is a privileged structural element found in a multitude of natural products, pharmaceuticals, and advanced materials. Its rigid, three-dimensional scaffold provides a valuable platform for controlling molecular architecture. The synthesis of these compounds is a cornerstone of modern organic chemistry, most commonly achieved through the nucleophilic addition of an organometallic reagent to a cyclohexanone precursor.[1][2][3] This application note provides a comprehensive overview of the underlying principles, a comparative analysis of common reagents, and detailed, field-proven protocols for researchers and drug development professionals.

The Fundamental Mechanism: Nucleophilic Addition to a Carbonyl

The reaction hinges on a fundamental principle of polarity. The carbonyl group (C=O) of cyclohexanone is highly polarized; the oxygen atom is electron-rich (nucleophilic), while the carbon atom is electron-deficient (electrophilic). Organometallic reagents, such as Grignard and organolithium compounds, feature a carbon-metal bond that polarizes electron density toward the carbon atom, rendering it a potent carbon-based nucleophile (a carbanion equivalent).[4][5][6]

The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the cyclohexanone. This addition breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral magnesium or lithium alkoxide intermediate.[4][5][7]

  • Aqueous Workup: A mild acid, typically an aqueous solution of ammonium chloride (NH₄Cl), is introduced in a separate step. This protonates the alkoxide intermediate to yield the final tertiary cyclohexanol product and converts the inorganic byproducts into water-soluble salts, facilitating purification.[4][5][8]

Caption: General mechanism of organometallic addition to cyclohexanone.

A Comparative Guide to Organometallic Reagents

The choice of organometallic reagent is critical and depends on the substrate's reactivity, steric environment, and the presence of other functional groups.

Reagent TypeFormulaRelative ReactivityKey Characteristics & CausalityCommon Side Reactions
Grignard R-MgXHighThe workhorse reagent for this transformation. The moderate polarity of the C-Mg bond provides a good balance of nucleophilicity and stability in ethereal solvents.[1][9]Enolization: Acts as a base, removing an α-proton, especially with bulky reagents.[8][9] Reduction: Transfer of a β-hydride can reduce the ketone to a secondary alcohol.[8][9]
Organolithium R-LiVery HighThe highly polar C-Li bond makes these reagents exceptionally strong nucleophiles and bases.[4][5] They are used for less reactive ketones or when Grignards fail.High rate of enolization: Their extreme basicity often favors proton abstraction over nucleophilic addition.[10] Reactions often require cryogenic temperatures (-78 °C) to control reactivity.
Organozinc R-ZnX, R₂ZnModerateThe less polar C-Zn bond results in lower reactivity (softer nucleophiles).[11] This imparts greater functional group tolerance (e.g., esters, nitriles) and can suppress side reactions.Generally fewer side reactions than Grignard or organolithium reagents. Can be sluggish with hindered ketones.
Organoiron R-Fe(II)HighSpecialty reagents prepared in situ. They can offer exceptionally high stereoselectivity for equatorial attack, which is difficult to achieve with other reagents.[12][13]Preparation and handling can be more complex than for common reagents.
Organocuprate R₂CuLiLow (for 1,2-addition)Gilman reagents are soft nucleophiles and react preferentially via 1,4-conjugate addition with α,β-unsaturated systems. They are generally not suitable for direct 1,2-addition to simple cyclohexanones.[14][15]No reaction or conjugate addition if an unsaturated system is present.

Controlling Stereochemistry: The Axial vs. Equatorial Attack Dilemma

When using substituted cyclohexanones, the incoming nucleophile can attack the carbonyl from two distinct trajectories: the "axial" face or the "equatorial" face, leading to two different diastereomeric alcohol products. The outcome is a delicate balance of steric and stereoelectronic factors.[16]

  • Steric Hindrance: This is often the dominant factor. Bulky organometallic reagents will preferentially attack from the less sterically encumbered equatorial face to avoid clashing with the axial hydrogens at the C-3 and C-5 positions.[13][17] Conversely, very small nucleophiles (like hydrides) often favor axial attack.

  • Stereoelectronic Effects: Stabilizing orbital interactions can also play a key role. The Cieplak and Felkin-Anh models suggest that the transition state is stabilized when the forming carbon-nucleophile bond avoids eclipsing interactions with adjacent substituents. Furthermore, electron donation from adjacent axial C-H sigma bonds into the forming σ* orbital can favor axial attack.[16]

Caption: Diastereoselectivity in nucleophilic addition to cyclohexanone.

Application Notes and Experimental Protocols

Core Principle: Anhydrous and Inert Conditions The success of these reactions is absolutely dependent on the rigorous exclusion of water and atmospheric oxygen. Organometallic reagents are powerful bases that react instantly and exothermically with any protic source (e.g., water, alcohols), quenching the reagent.[1][6][18][19]

  • Glassware: All glassware must be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum immediately before use.[1][20]

  • Solvents & Reagents: Use only anhydrous grade solvents (typically diethyl ether or THF, which also stabilize Grignard reagents) and ensure all reagents are free of water.[8]

  • Atmosphere: The entire apparatus must be maintained under a positive pressure of an inert gas, such as dry nitrogen or argon.[1]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase p1 Dry Glassware (Oven or Flame-Dry) p2 Assemble Apparatus (3-Neck Flask, Condenser, Funnel) p1->p2 p3 Purge with Inert Gas (Nitrogen or Argon) p2->p3 r1 Prepare Organometallic Reagent (e.g., Grignard Formation) p3->r1 r2 Cool Reagent to 0°C r1->r2 r3 Add Cyclohexanone Solution (Dropwise) r2->r3 r4 Stir at Room Temperature (Allow reaction to complete) r3->r4 w1 Quench Reaction (e.g., aq. NH₄Cl) r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Wash & Dry Organic Layer w2->w3 w4 Remove Solvent w3->w4 w5 Purify Product (Chromatography or Distillation) w4->w5

Caption: General experimental workflow for tertiary cyclohexanol synthesis.

Protocol: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction

This protocol details the preparation of 1-phenylcyclohexanol from cyclohexanone and phenylmagnesium bromide, a classic and reliable transformation.

Materials:

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.1 eq)

  • Cyclohexanone (1.0 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • Place magnesium turnings and a single crystal of iodine into a flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Seal the system and maintain it under a positive pressure of nitrogen.

  • Add enough anhydrous Et₂O to just cover the magnesium.

  • Prepare a solution of bromobenzene in anhydrous Et₂O and add it to the dropping funnel.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is marked by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[1][18] If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the dark gray mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Cyclohexanone 7. Cool the Grignard reagent solution to 0 °C using an ice bath. 8. Prepare a solution of cyclohexanone in anhydrous Et₂O and add it to the dropping funnel. 9. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. An exothermic reaction will occur. 10. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Workup and Purification 11. Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This step protonates the alkoxide and dissolves the magnesium salts.[8][20] 12. Transfer the mixture to a separatory funnel. Separate the organic layer. 13. Extract the aqueous layer two more times with Et₂O. 14. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.[1] 15. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. 16. Purify the crude 1-phenylcyclohexanol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Presence of moisture in glassware or solvent. 2. Magnesium turnings are passivated with an oxide layer.1. Rigorously re-dry all glassware and use fresh anhydrous solvent. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Gently crush the Mg turnings with a glass rod (carefully!).[18][20]
Low yield of tertiary alcohol; starting ketone recovered. The organometallic reagent acted as a base, causing enolization of the cyclohexanone. This is common with sterically hindered reagents.[8][9]1. Use a less sterically hindered organometallic reagent. 2. Perform the addition at a lower temperature (e.g., -78 °C for organolithiums). 3. Consider adding anhydrous CeCl₃ to the ketone before adding the Grignard reagent (Luche conditions) to increase the Lewis acidity at the carbonyl and favor 1,2-addition.[8]
Significant formation of secondary alcohol (e.g., cyclohexanol). The ketone was reduced by the Grignard reagent. This occurs when the Grignard has β-hydrogens (e.g., n-butylmagnesium bromide).[8][9]Choose a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
Formation of a biphenyl or R-R side product (Wurtz coupling). The Grignard reagent reacted with unreacted alkyl/aryl halide.[8]Ensure slow, dropwise addition of the halide to the magnesium during the Grignard formation step to maintain a low concentration of the halide.

References

  • Highly Stereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines Derived from 3- and 4-Substituted Cyclohexanones . ACS Publications. [Link]

  • ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions . University of Babylon. [Link]

  • 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation . Chemistry LibreTexts. [Link]

  • Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives . RSC Publishing. [Link]

  • Mechanism of Nucleophilic Addition . Unacademy. [Link]

  • Unprecedented Stereoselectivity in the Addition of Organoiron(ii) Reagents to Cyclohexanone Derivatives . RSC Publishing. [Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones . University of Calgary. [Link]

  • Alcohols: Multi-Step Synthesis - Set #II . University of Wisconsin-Platteville. [Link]

  • CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes . YouTube. [Link]

  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions . ResearchGate. [Link]

  • Organolithium Reagent-Mediated Oxidative 1,2-Addition of Cyclohexenone to 1-methyl-2-cyclohexen-1-ol . YouTube. [Link]

  • Cyclohexanol synthesis . Organic Chemistry Portal. [Link]

  • Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors . National Center for Biotechnology Information. [Link]

  • Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used . National Center for Biotechnology Information. [Link]

  • Ketone, cyclohexyl methyl . Organic Syntheses. [Link]

  • Grignard Reaction . Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

  • Grignard Reaction - Common Conditions . Organic Chemistry Data. [Link]

  • EXPERIMENT SEVEN . ResearchGate. [Link]

  • The Grignard Reaction . University of Missouri–St. Louis. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones . MDPI. [Link]

  • Synthesis of alcohols using Grignard reagents I (video) . Khan Academy. [Link]

  • can someone explain why cyclohexanone when reacted with et2cuLi and h3o+ yields no reaction? . Reddit. [Link]

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent . ACS Publications. [Link]

  • Organozinc chemistry . Wikipedia. [Link]

  • Stereochemical Aspects of Organolithium Compounds. Google Books.
  • Synthetic Approaches to (R)-Cyclohex-2-Enol . Oriental Journal of Chemistry. [Link]

  • Synthesis of Cyclohexane-Angularly-Fused Triquinanes . National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives . ResearchGate. [Link]

  • Organometallic Chemistry :: Organozinc Reagents . University of Wisconsin-Madison. [Link]

  • CHEM 330 Topics Discussed on Nov. 2 . University of Illinois Urbana-Champaign. [Link]

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Method

Application Note: High-Resolution Separation and Purification of 1-Ethyl-4-tert-butylcyclohexanol Diastereomers

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Protocol & Mechanistic Guide Introduction & Stereochemical Causality The synthesis and purification of 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Stereochemical Causality

The synthesis and purification of 1-ethyl-4-tert-butylcyclohexanol isomers represent a classic challenge in stereoselective chemistry and chromatographic separation. These cyclic aliphatic alcohols are highly valued as rigid scaffolds in drug discovery and as precursors for commercial fragrance ingredients, such as woody acetates[1].

The synthesis typically involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 4-tert-butylcyclohexanone. The bulky tert-butyl group (A-value ~4.8 kcal/mol) acts as a conformational anchor, locking the cyclohexane ring into a single chair conformation where the tert-butyl group occupies the equatorial position.

When the Grignard reagent attacks the carbonyl carbon, the stereochemical outcome is dictated by the steric bulk of the nucleophile:

  • Equatorial Attack (Major Pathway): Bulky nucleophiles like ethylmagnesium bromide preferentially attack from the less hindered equatorial face to avoid 1,3-diaxial interactions with the axial protons at C2 and C6. This trajectory pushes the resulting hydroxyl group into the axial position, yielding cis-1-ethyl-4-tert-butylcyclohexanol [2].

  • Axial Attack (Minor Pathway): Smaller nucleophiles (e.g., hydride reagents) prefer axial attack, which pushes the hydroxyl group to the equatorial position, yielding trans-1-ethyl-4-tert-butylcyclohexanol [3].

Because Grignard additions are rarely 100% diastereoselective, the reaction yields a crude mixture of both isomers that requires rigorous orthogonal purification strategies[1].

Mechanism Ketone 4-tert-butylcyclohexanone (Conformationally Locked) AxialAttack Axial Attack (Small Nucleophiles) Ketone->AxialAttack Minor pathway EqAttack Equatorial Attack (Bulky EtMgBr) Ketone->EqAttack Major pathway (Steric approach control) TransProd trans-Isomer (Equatorial OH, Axial Et) AxialAttack->TransProd OH pushed equatorial CisProd cis-Isomer (Axial OH, Equatorial Et) EqAttack->CisProd OH pushed axial

Stereochemical divergence in nucleophilic addition to 4-tert-butylcyclohexanone.

Physicochemical Properties & Chromatographic Behavior

To design a self-validating purification system, one must exploit the specific physicochemical differences between the diastereomers. On a normal-phase silica gel column, the elution order is strictly governed by the accessibility of the hydroxyl group.

In the cis-isomer, the axial hydroxyl group is sterically shielded by the axial hydrogen atoms at C3 and C5 (1,3-diaxial interactions). This shielding prevents optimal hydrogen bonding with the silanol groups of the stationary phase, making it less polar in a chromatographic sense. Conversely, the equatorial hydroxyl group of the trans-isomer extends outward, fully accessible for strong hydrogen bonding, resulting in a lower retention factor (


)[1].
Table 1: Comparative Properties of 1-Ethyl-4-tert-butylcyclohexanol Isomers
Propertycis-Isomertrans-IsomerCausality / Rationale
Hydroxyl Position AxialEquatorialDictated by the trajectory of nucleophilic attack.
Ethyl Position EquatorialAxialInversely related to the hydroxyl position.
Silica Gel Affinity LowHighAxial OH is sterically shielded from stationary phase silanols.
Relative

(Silica)
Higher (~0.45)Lower (~0.25)Weaker H-bonding allows the cis-isomer to elute first.

C NMR (C1 Shift)
~70-72 ppm (Shielded)~73-75 ppm (Deshielded)

-gauche effect shields the axial carbinol carbon.

*Values are approximate for a 90:10 Hexane/Ethyl Acetate mobile phase.

Experimental Protocols for Purification

The following protocols provide field-proven, step-by-step methodologies for isolating these isomers at different scales.

Workflow A Crude Isomer Mixture (cis & trans) B Protocol A: Flash Chromatography (1-10 g scale) A->B C Protocol B: Prep-HPLC (mg to 1 g scale) A->C D Protocol C: Derivatization & Recrystallization A->D E Pure cis-Isomer (Elutes First / Liquid) B->E Hexane/EtOAc F Pure trans-Isomer (Elutes Second / Solidifies) B->F Hexane/EtOAc C->E RI/ELSD Detection C->F RI/ELSD Detection D->E Mother Liquor D->F Crystallizes First

Synthesis and purification workflow for 1-ethyl-4-tert-butylcyclohexanol isomers.

Protocol A: High-Resolution Flash Column Chromatography

Best for: Routine laboratory scale (1–10 g). Requires careful fraction monitoring.

  • Column Preparation: Slurry-pack a glass column (ratio of 1:30 crude mass to silica gel mass) using 230–400 mesh silica gel in 100% hexanes.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Apply evenly to the silica bed.

  • Isocratic to Gradient Elution:

    • Begin elution with 95:5 Hexane/Ethyl Acetate to slowly move the cis-isomer down the column.

    • Once the cis-isomer has fully eluted, increase polarity to 85:15 Hexane/Ethyl Acetate to elute the trans-isomer.

  • Visualization (Self-Validation Step): Because aliphatic alcohols lack a UV chromophore, UV lamps cannot be used. Spot fractions on a TLC plate, dip in Phosphomolybdic Acid (PMA) stain, and heat at 120 °C. The alcohols will appear as dark blue/green spots against a yellow background.

Protocol B: Preparative Normal-Phase HPLC

Best for: Achieving >99% diastereomeric excess (de) for biological testing.

  • System Setup: Equip a preparative HPLC system with a bare silica column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Detection: Utilize a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). UV detection is ineffective for underivatized aliphatic alcohols.

  • Mobile Phase: Run an isocratic method using Heptane/Isopropanol (98:2 v/v) at 20 mL/min.

  • Collection: The cis-isomer will present as the first major peak, followed by baseline resolution before the trans-isomer peak.

Protocol C: Derivatization-Assisted Fractional Crystallization

Best for: Large-scale purification where chromatography is economically unviable.

Aliphatic alcohols are often oils or low-melting solids. By converting them into 3,5-dinitrobenzoate esters, you introduce a strong UV chromophore and highly crystalline properties.

  • Derivatization: React the crude alcohol mixture (1.0 eq) with 3,5-dinitrobenzoyl chloride (1.2 eq) in anhydrous pyridine at room temperature for 12 hours.

  • Crystallization: Dissolve the isolated crude ester mixture in hot ethanol. As the solution cools, the trans-ester (equatorial) typically crystallizes first due to superior crystal lattice packing compared to the sterically hindered axial cis-ester.

  • Hydrolysis: Isolate the crystals via filtration. Saponify the purified ester using 2M KOH in methanol (reflux, 2 hours) to regenerate the pure trans-alcohol. Recover the cis-isomer from the concentrated mother liquor.

Analytical Validation

To ensure the integrity of the purified isomers, employ the following analytical techniques:

  • Gas Chromatography (GC-FID): High-resolution separation of closely related cis/trans isomers can be validated using capillary GC. Recent literature demonstrates that specialized stationary phases, such as amphiphilic block copolymers (PCL-PEG-PCL)[4] or functionalized pillar[5]arene columns[5], provide baseline separation of 4-tert-butylcyclohexanol derivatives. A standard temperature program of 40 °C (1 min hold) to 160 °C at 10 °C/min is highly effective[4][5].

  • 
    C NMR Spectroscopy:  The most definitive non-destructive validation is the chemical shift of the C1 carbinol carbon. Due to the 
    
    
    
    -gauche effect, the axial carbinol carbon (cis-isomer) will be shifted upfield (shielded, ~70-72 ppm) relative to the equatorial carbinol carbon (trans-isomer, ~73-75 ppm).

References

  • Amphiphilic Block Copolymer PCL-PEG-PCL as Stationary Phase for Capillary Gas Chromatographic Separations Source: MDPI (Polymers) URL:[Link]

  • Two different rims functionalized pillar[5]arene stationary phase for capillary gas chromatography Source: Canadian Science Publishing URL:[Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Assymetric Induction Source: Michigan State University (MSU) Chemistry URL:[Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Solvent-Directed Stereoselectivity in the Ethylation of 4-tert-Butylcyclohexanone

Introduction and Scope The stereoselective addition of carbon nucleophiles to cyclic ketones is a foundational transformation in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Within this domain, 4-te...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The stereoselective addition of carbon nucleophiles to cyclic ketones is a foundational transformation in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Within this domain, 4-tert-butylcyclohexanone serves as the quintessential conformationally locked model system for evaluating facial diastereoselectivity[1]. Because the bulky tert-butyl group anchors the cyclohexane ring in a single, rigid chair conformation, nucleophilic attack by an ethylating agent (e.g., ethylmagnesium bromide) is strictly limited to two distinct trajectories: the axial face or the equatorial face.

This application note provides a comprehensive, self-validating protocol for controlling the stereochemical outcome of this reaction by manipulating the solvent environment. By understanding the causality between solvent coordination and transition-state steric bulk, researchers can predictably tune the cis/trans ratio of the resulting tertiary alcohols.

Mechanistic Causality: The Solvent-Steric Paradigm

The choice of solvent in Grignard reactions is not merely a macroscopic medium for dissolution; it actively participates in the transition state via the Schlenk equilibrium and direct coordination to the magnesium center[2].

When ethylmagnesium bromide (EtMgBr) reacts with 4-tert-butylcyclohexanone, the trajectory of the nucleophile dictates the product:

  • Axial Attack: The nucleophile approaches from the vertical axis, pushing the oxygen into the equatorial plane to form the trans-isomer (equatorial alcohol). This pathway suffers from 1,3-diaxial steric hindrance caused by the axial protons at C3 and C5.

  • Equatorial Attack: The nucleophile approaches from the horizontal plane, pushing the oxygen into the axial position to form the cis-isomer (axial alcohol). This pathway avoids 1,3-diaxial clashes but incurs torsional strain as the incoming nucleophile eclipses adjacent equatorial C-H bonds.

The Solvent Effect: Bulky nucleophiles inherently prefer equatorial attack due to the severe 1,3-diaxial interactions encountered during axial approach[3]. The solvent dynamically modulates this effective bulk:

  • In Diethyl Ether (Et₂O) , EtMgBr exists predominantly as a bridged dimer with a relatively loose coordination sphere. This allows a competitive balance between axial and equatorial attack, though equatorial attack remains favored.

  • In Tetrahydrofuran (THF) , the stronger Lewis basicity of the solvent breaks the dimers into strongly solvated monomers. The tightly bound THF molecules drastically increase the effective steric volume of the magnesium complex. Consequently, the transition state for axial attack becomes prohibitively high in energy, pushing the reaction heavily toward equatorial attack[2].

Pathway Ketone 4-tert-Butylcyclohexanone (Conformationally Locked) Axial Axial Attack (Less Steric Bulk) Ketone->Axial Favored by smaller nucleophiles Equatorial Equatorial Attack (High Steric Bulk) Ketone->Equatorial Favored by bulky solvated EtMgBr Trans Equatorial Alcohol (trans-isomer) Axial->Trans Cis Axial Alcohol (cis-isomer) Equatorial->Cis

Fig 1. Divergent stereochemical pathways dictated by nucleophile trajectory and steric bulk.

Quantitative Data: Solvent Influence on Stereoselectivity

The following table summarizes the predictable shift in diastereoselectivity based on the solvent system employed during the ethylation of 4-tert-butylcyclohexanone.

Solvent SystemNucleophile Solvation StateRatio (Equatorial : Axial Attack)Major Product Stereochemistry
Diethyl Ether (Et₂O) Dimeric / Loosely Solvated~ 65 : 35cis-isomer (Axial OH)
Tetrahydrofuran (THF) Monomeric / Tightly Solvated~ 85 : 15cis-isomer (Axial OH)
THF + CeCl₃ (1.1 eq) Organocerium Complex> 95 : 5cis-isomer (Axial OH)

Experimental Protocols

The following workflows are designed as self-validating systems. By executing both protocols in parallel, researchers can empirically observe the solvent-directing effects.

Workflow S1 1. Apparatus Preparation Flame-dry under Ar S2 2. Solvent Selection Anhydrous Et₂O or THF S1->S2 S3 3. Nucleophile Addition EtMgBr at -78°C S2->S3 S4 4. Substrate Introduction 4-tert-Butylcyclohexanone S3->S4 S5 5. Quench & Extract Sat. NH₄Cl / EtOAc S4->S5 S6 6. Stereochemical Analysis GC-MS / ¹³C NMR S5->S6

Fig 2. Step-by-step workflow for the stereoselective ethylation of 4-tert-butylcyclohexanone.

Protocol A: Ethylation in Diethyl Ether (Et₂O)

Objective: Establish the baseline stereoselectivity with a weakly coordinating solvent. Scale: 5.0 mmol.

  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and rubber septa under a continuous argon atmosphere. Causality Note: Grignard reagents are highly sensitive to protic quenching. Ambient moisture will prematurely terminate the reagent, skewing the kinetic distribution of the attack trajectories.

  • Nucleophile Preparation: Inject 15 mL of anhydrous Et₂O followed by 2.0 mL of EtMgBr (3.0 M in Et₂O, 6.0 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 771 mg (5.0 mmol) of 4-tert-butylcyclohexanone in 5 mL of anhydrous Et₂O. Add this solution dropwise over 15 minutes via a syringe pump to the cooled Grignard solution. Causality Note: Slow addition prevents localized exothermic spikes that could override the subtle steric energy barriers governing facial selectivity.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours, then allow the reaction to gradually warm to 0 °C over 1 hour to ensure complete conversion.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of 10 mL saturated aqueous NH₄Cl. Causality Note: NH₄Cl provides a mild proton source to hydrolyze the magnesium alkoxide without causing acid-catalyzed dehydration of the resulting tertiary alcohol.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Ethylation in Tetrahydrofuran (THF)

Objective: Shift the stereoselectivity heavily toward the axial alcohol via solvent-induced steric amplification.

  • Apparatus Setup: Prepare the glassware identically to Protocol A.

  • Nucleophile Preparation: Inject 15 mL of anhydrous THF followed by 6.0 mL of EtMgBr (1.0 M in THF, 6.0 mmol). Cool to -78 °C.

  • Substrate Addition: Dissolve 771 mg (5.0 mmol) of 4-tert-butylcyclohexanone in 5 mL of anhydrous THF. Add dropwise over 15 minutes.

  • Completion & Quench: Follow steps 4-6 from Protocol A identically.

Analytical Readout and Self-Validation

Because the addition of an ethyl group to a ketone yields a tertiary alcohol (1-ethyl-4-tert-butylcyclohexanol), there is no α-carbinol proton available for standard ¹H NMR coupling constant analysis.

To validate the stereochemical outcome and confirm the solvent's directing effect, researchers must analyze the crude mixtures using ¹³C NMR (100 MHz, CDCl₃) or GC-MS .

  • ¹³C NMR Validation: The chemical shift of the C1 quaternary carbon and the methylene carbon of the newly added ethyl group will differ distinctly between the cis and trans isomers due to the γ-gauche effects present in the axial versus equatorial environments. Integration of these distinct carbon peaks (or corresponding GC-FID peaks) provides a highly accurate, self-validating readout of the axial/equatorial attack ratio.

References

  • Source: msu.
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies.
  • Source: nih.

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of trans-4-tert-Butyl-1-ethylcyclohexanol

Executive Summary & Stereochemical Context The isolation of specific diastereomers from complex alicyclic mixtures is a critical operation in drug development and conformational modeling. trans-4-tert-Butyl-1-ethylcycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

The isolation of specific diastereomers from complex alicyclic mixtures is a critical operation in drug development and conformational modeling. trans-4-tert-Butyl-1-ethylcyclohexanol (CAS: 19437-27-5)[1] is a sterically demanding tertiary alcohol where the bulky tert-butyl group acts as a rigid conformational anchor, locking the cyclohexane ring into a single chair conformation[2].

Following standard IUPAC stereochemical descriptors for 1,4-disubstituted cyclohexanes, the trans isomer is defined by the 1,4-diequatorial relationship of its highest-priority groups. Because the tert-butyl group is strictly equatorial, the trans isomer features an equatorial hydroxyl group and an axial ethyl group .

Synthetically, the addition of ethylmagnesium bromide to 4-tert-butylcyclohexanone is governed by steric approach control. The nucleophile preferentially attacks from the less hindered equatorial face (avoiding the 3,5-diaxial protons), pushing the resulting hydroxyl group into the axial position. Consequently, the cis isomer (axial OH) is the major kinetic product, while the desired trans isomer (equatorial OH) is the minor product. Isolating this minor trans isomer requires exploiting its unique thermodynamic solid-state properties through precision crystallization.

The Thermodynamic Rationale: Causality in Crystallization

Do not rely on trial-and-error solvent screening; successful crystallization requires understanding the causality of lattice energy.

The trans isomer possesses an equatorial hydroxyl group that projects outward from the steric bulk of the cyclohexane ring. This unhindered orientation allows the molecules to form extensive, highly ordered intermolecular hydrogen-bonded networks (often polymeric chains) in the solid state. In stark contrast, the cis isomer features an axial hydroxyl group that is sterically shielded by the axial protons at C3 and C5, as well as the adjacent equatorial ethyl group. This shielding severely restricts hydrogen bonding[2].

The Causality: The superior hydrogen-bonding capacity of the trans isomer yields a significantly higher lattice energy. This translates to a higher melting point and drastically lower solubility in non-polar hydrocarbon solvents compared to the cis isomer, allowing the minor trans product to be selectively precipitated from the crude diastereomeric mixture[3].

Quantitative Data Summaries

Table 1: Stereochemical & Physical Profiling of 4-tert-Butyl-1-ethylcyclohexanol Isomers

IsomerOH PositionEthyl PositionSynthetic Yield (Grignard)Hydrogen Bonding CapacityRelative Solubility (Heptane)
trans-isomer EquatorialAxialMinor (< 20%)High (Intermolecular networks)Low (Crystallizes readily)
cis-isomer AxialEquatorialMajor (> 80%)Low (Sterically shielded)High (Remains in solution)

Table 2: Solvent Screening & Mechanistic Rationale

Solvent SystemPolarity Indextrans Recovery (%)Purity (%)Mechanistic Rationale
100% Hexanes0.145%92%Poor overall solubility leads to rapid crash-out and cis co-precipitation.
90:10 Heptane:EtOAc 0.5 88% >99% EtOAc disrupts amorphous aggregates; heptane drives selective precipitation.
100% Ethanol5.212%85%High polarity disrupts the H-bonding lattice; both isomers remain solvated.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, this protocol is designed as a self-validating system. It utilizes controlled cooling to prevent "oiling out" (liquid-liquid phase separation common in tertiary alicyclic alcohols) and incorporates an In-Process Control (IPC) to mathematically verify the endpoint of crystallization.

Step-by-Step Methodology
  • Dissolution: Transfer 50.0 g of the crude diastereomeric mixture (approx. 20% trans / 80% cis) into a 500 mL jacketed crystallizer equipped with an overhead stirrer. Add 150 mL of a 90:10 (v/v) Heptane/Ethyl Acetate solvent system.

  • Homogenization: Heat the suspension to 70 °C under gentle reflux (250 rpm) until complete dissolution is achieved. Hold isothermally for 15 minutes to ensure the destruction of any kinetic aggregates.

  • Controlled Cooling (Metastable Zone Entry): Program the jacketed reactor to cool at a strict rate of 0.5 °C/min down to 40 °C. Causality: Rapid cooling causes the supersaturation limit to be breached too quickly, trapping the cis isomer in the precipitating matrix. Slow cooling keeps the system within the metastable zone, favoring the thermodynamic growth of trans crystals.

  • Seeding: At 40 °C, introduce 50 mg of pure trans-4-tert-butyl-1-ethylcyclohexanol seed crystals. This bypasses the nucleation energy barrier and dictates the polymorphic outcome.

  • Final Maturation: Continue cooling at 0.2 °C/min to 0 °C. Hold isothermally at 0 °C for 2 hours to maximize lattice integration.

  • Self-Validation Checkpoint (IPC): Extract a 0.5 mL aliquot of the mother liquor. Analyze via GC-FID. Validation Rule: The crystallization is complete and self-validated when the peak area of the trans-isomer in the mother liquor stabilizes at < 2% relative to the cis-isomer. If the ratio is higher, extend the isothermal hold.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the retentate with 2 x 20 mL of pre-chilled (-10 °C) heptane to remove residual cis-enriched mother liquor. Dry under vacuum at 35 °C to constant weight.

Workflow Visualization

Crystallization A Crude Diastereomeric Mixture (cis/trans 4-tert-butyl-1-ethylcyclohexanol) B Dissolution in 90:10 Heptane:EtOAc (Reflux at 70 °C) A->B C Controlled Cooling to 40 °C (Rate: 0.5 °C/min) B->C D Seeding with pure trans-isomer (Bypasses nucleation energy barrier) C->D E Isothermal Hold & Final Cooling (Hold 1h, then cool to 0 °C) C->E F Vacuum Filtration & Cold Solvent Wash E->F G Retentate: Pure trans-isomer (>99% de) F->G H Filtrate: cis-enriched Mother Liquor (Sent to waste or epimerization) F->H

Fig 1: Thermodynamic crystallization workflow for the isolation of the trans-isomer.

References

  • Source: orgsyn.
  • Title: Tetranov Biopharm 제품 목록-사서함-페이지 45-Chemicalbook (CAS 19437-27-5)
  • Source: core.ac.

Sources

Application

Anhydrous Workup of Tertiary Cyclohexanol Synthesis: A Detailed Guide for Researchers

[City, STATE] – [Date] – The synthesis of tertiary cyclohexanols, a crucial class of intermediates in pharmaceutical and materials science, often culminates in a workup procedure where the exclusion of water is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

[City, STATE] – [Date] – The synthesis of tertiary cyclohexanols, a crucial class of intermediates in pharmaceutical and materials science, often culminates in a workup procedure where the exclusion of water is paramount. This is particularly true when the synthesis involves moisture-sensitive reagents like Grignard reagents.[1] An anhydrous workup ensures the stability of the desired tertiary alcohol, preventing side reactions and maximizing yield and purity. This application note provides a comprehensive, in-depth guide to the principles and protocols for the anhydrous workup of tertiary cyclohexanol synthesis, tailored for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Anhydrous Conditions

The synthesis of tertiary alcohols, including tertiary cyclohexanols, frequently employs organometallic reagents such as Grignard reagents (R-MgX).[2][3] These reagents are potent nucleophiles and strong bases, making them highly reactive towards protic sources, including water.[1][4] The presence of even trace amounts of water can lead to the quenching of the Grignard reagent, reducing the yield of the desired tertiary alcohol.[1]

Furthermore, the tertiary alcohol product itself can be susceptible to acid-catalyzed dehydration, particularly under harsh workup conditions.[5] An anhydrous workup minimizes these risks by carefully controlling the quenching and extraction steps to maintain a non-aqueous environment until the final product is isolated. This guide will detail the rationale behind each step of the anhydrous workup, providing a robust framework for achieving high-purity tertiary cyclohexanols.

Causality of Experimental Choices: A Mechanistic Perspective

The anhydrous workup is not merely a sequence of steps but a carefully orchestrated process designed to address the specific chemical properties of the reaction components. The primary goals are to:

  • Quench Excess Reagents: Safely neutralize any unreacted Grignard reagent.

  • Protonate the Alkoxide Intermediate: Convert the magnesium alkoxide, the initial product of the Grignard addition, to the final tertiary alcohol.[6]

  • Remove Inorganic Byproducts: Eliminate magnesium salts that form during the reaction and workup.[7]

  • Maintain Anhydrous Conditions: Prevent the introduction of water that could lead to side reactions or product degradation.

The choice of reagents and techniques at each stage is dictated by these objectives. For instance, the quenching step often employs a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7] This reagent is acidic enough to protonate the alkoxide and quench the excess Grignard reagent but is generally not strong enough to cause significant acid-catalyzed elimination of the tertiary alcohol, a common side reaction with stronger acids.[7]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the anhydrous workup of a tertiary cyclohexanol synthesis, assuming the reaction was carried out using a Grignard reagent and a cyclohexanone derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethyl ether or Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂Oe.g., Sigma-AldrichUse freshly opened or distilled solvent.[8]
Saturated aqueous ammonium chloride (NH₄Cl)------For quenching.[8]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Fisher ScientificFor drying the organic phase.[9]
Celite®------Optional, for filtration of fine precipitates.
Brine (Saturated aqueous NaCl)------To aid in phase separation and pre-dry the organic layer.[7]
Protocol for Anhydrous Workup

Safety Precaution: The quenching of a Grignard reaction is highly exothermic.[6] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cooling the Reaction Mixture: Once the reaction is deemed complete (e.g., by TLC analysis showing consumption of the starting ketone), cool the reaction flask to 0 °C in an ice-water bath.[6] This is a critical step to control the exotherm during quenching.[7]

  • Quenching the Reaction:

    • Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled and vigorously stirred reaction mixture.[6]

    • Maintain the temperature below 20 °C during the addition. The addition of the quenching agent will protonate the magnesium alkoxide to the desired tertiary alcohol and react with any excess Grignard reagent.[6]

    • Continue the addition until the effervescence ceases and two distinct layers begin to form. A white precipitate of magnesium salts will also be present.[7]

  • Extraction and Phase Separation:

    • Transfer the entire mixture to a separatory funnel.

    • Add a sufficient amount of diethyl ether or another suitable organic solvent to ensure the product is fully dissolved in the organic phase.

    • Shake the separatory funnel vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The upper organic layer will contain the tertiary cyclohexanol, while the lower aqueous layer will contain the inorganic magnesium salts.[6]

    • Carefully drain the lower aqueous layer.

  • Washing the Organic Layer:

    • Wash the organic layer with water to remove any remaining water-soluble impurities.

    • Follow with a wash using brine (saturated aqueous NaCl solution).[7] This step helps to break any emulsions that may have formed and begins the drying process by removing bulk water from the organic layer.[5][7]

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Add the drying agent portion-wise with swirling until some of the drying agent remains free-flowing and does not clump together, indicating that all the water has been absorbed.[10]

    • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Isolation of the Crude Product:

    • Remove the drying agent by gravity filtration or by carefully decanting the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude tertiary cyclohexanol.[9]

  • Purification (if necessary):

    • The crude product can be further purified by techniques such as distillation, recrystallization, or column chromatography, depending on the physical properties of the tertiary cyclohexanol.

Visualization of the Anhydrous Workup Workflow

The following diagram illustrates the logical flow of the anhydrous workup procedure.

Anhydrous_Workup_Workflow cluster_reaction Reaction Completion cluster_workup Anhydrous Workup cluster_purification Purification Reaction_Mixture Tertiary Cyclohexanol Synthesis (Grignard Reaction) Cooling Cool to 0 °C Reaction_Mixture->Cooling Reaction Complete Quenching Quench with sat. NH4Cl(aq) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with H2O and Brine Extraction->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Isolation Solvent Removal Drying->Isolation Purified_Product Pure Tertiary Cyclohexanol Isolation->Purified_Product Crude Product

Caption: Workflow for the anhydrous workup of tertiary cyclohexanol synthesis.

Data Presentation: Choice of Drying Agents

The selection of an appropriate drying agent is crucial for a successful anhydrous workup. The following table summarizes the properties of common drying agents.

Drying AgentCapacitySpeedChemical NatureComments
Magnesium Sulfate (MgSO₄) HighFastAcidicConsidered a "go-to" drying agent for its speed and high capacity.[10]
Sodium Sulfate (Na₂SO₄) HighSlowNeutralSlower than MgSO₄ but is neutral and inexpensive.
Calcium Chloride (CaCl₂) HighFastAcidicCan form complexes with alcohols, so it should be used with caution.[5][11]
Potassium Carbonate (K₂CO₃) ModerateModerateBasicSuitable for drying basic compounds.
Molecular Sieves (e.g., 4Å) HighModerateNeutralCan be very effective for achieving a high degree of dryness.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Violent/Uncontrolled Quenching Reaction mixture not sufficiently cooled; quenching agent added too quickly.Ensure the reaction mixture is at 0 °C before and during the slow, dropwise addition of the quenching solution.[7]
Persistent Emulsion during Extraction Presence of fine magnesium salt precipitates.Add more brine to increase the ionic strength of the aqueous layer.[7] If the emulsion persists, filter the mixture through a pad of Celite.[7]
Low Yield of Tertiary Alcohol Incomplete reaction; premature quenching due to moisture; side reactions (e.g., dehydration).Ensure the reaction has gone to completion using TLC.[7] Use anhydrous solvents and reagents.[1] Employ a mild quenching agent like saturated NH₄Cl to prevent dehydration.[7]
Product Contaminated with Biphenyl A common byproduct when using aryl Grignard reagents like phenylmagnesium bromide.Biphenyl is nonpolar and can often be removed by column chromatography or recrystallization.[7]

Conclusion

A meticulously executed anhydrous workup is indispensable for the successful synthesis of tertiary cyclohexanols. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this application note, researchers can consistently achieve high yields of pure product. The careful selection of reagents, control of reaction conditions, and proper execution of extraction and drying techniques are the cornerstones of a successful anhydrous workup, paving the way for the efficient development of novel chemical entities.

References

  • Frontier, A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Retrieved from [Link]

  • Wikipedia. (2024). Grignard reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 8: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

  • Wikipedia. (2024). Work-up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TERTIARY BUTYL ALCOHOL 99%. Retrieved from [Link]

  • Google Patents. (n.d.). CN114315522A - Method for purifying cyclohexanol and method for producing cyclohexanone.
  • University of Missouri–St. Louis. (n.d.). The Synthesis of Alkenes: The Dehydration of Cyclohexanol. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

Method

Application Note: Scalable Industrial Synthesis of 4-tert-Butyl-1-ethylcyclohexanol

Executive Summary The synthesis of sterically hindered tertiary alcohols is a critical operation in the development of specialized fragrances, advanced materials, and pharmaceutical building blocks. 4-tert-butyl-1-ethylc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered tertiary alcohols is a critical operation in the development of specialized fragrances, advanced materials, and pharmaceutical building blocks. 4-tert-butyl-1-ethylcyclohexanol (CAS: 19437-27-5) presents a unique synthetic challenge due to the rigid conformational locking provided by the bulky tert-butyl group.

This application note details a scalable, field-proven protocol for the synthesis of 4-tert-butyl-1-ethylcyclohexanol via the Grignard addition of ethylmagnesium bromide to 4-tert-butylcyclohexanone. Designed for drug development professionals and process chemists, this guide emphasizes stereochemical control, self-validating process monitoring, and scalable downstream processing.

Mechanistic Principles & Stereochemical Control

To successfully scale this reaction, one must understand the causality behind the stereochemical outcomes. 4-tert-butylcyclohexanone is a conformationally locked system. The massive steric bulk of the tert-butyl group at the C4 position forces it into an equatorial position to avoid severe 1,3-diaxial interactions, effectively anchoring the cyclohexane ring in a single chair conformation [1, 2].

When a nucleophile approaches the planar carbonyl carbon (C1), it can do so via two trajectories:

  • Axial Attack: The nucleophile approaches from the top face, pushing the resulting hydroxyl group into the equatorial position.

  • Equatorial Attack: The nucleophile approaches from the side, pushing the resulting hydroxyl group into the axial position.

The Steric Dilemma: Small nucleophiles (such as hydride from LiAlH₄ or methyl from MeMgBr) preferentially attack from the axial face because it avoids the torsional strain of the equatorial approach [2]. However, larger nucleophiles like ethylmagnesium bromide face significant 1,3-diaxial steric hindrance from the axial hydrogens at C3 and C5 during an axial approach. Consequently, the addition of ethylmagnesium bromide proceeds with a preference for equatorial attack , yielding the cis-isomer (axial OH) as the major diastereomer[1].

Furthermore, because 4-tert-butylcyclohexanone is highly hindered, the basicity of the Grignard reagent can compete with its nucleophilicity. At elevated temperatures, ethylmagnesium bromide can act as a base (causing enolization) or undergo a β-hydride transfer, reducing the ketone to 4-tert-butylcyclohexanol instead of forming the desired tertiary alcohol [1]. This dictates our strict requirement for cryogenic control during the addition phase.

Industrial Process Workflow

The following diagram maps the logical flow of the scalable synthesis, highlighting critical control parameters and phase transitions.

G Start 4-tert-butylcyclohexanone (Substrate) Reactor Continuous Stirred-Tank Reactor Temperature Control (-10°C to 0°C) Start->Reactor Grignard Ethylmagnesium Bromide (EtMgBr in 2-MeTHF) Grignard->Reactor Addition Nucleophilic Addition (Equatorial Attack) Reactor->Addition Exothermic Reaction Quench Aqueous Quench (NH4Cl / H2O) Addition->Quench In-line FTIR confirms completion PhaseSep Phase Separation & Organic Layer Wash Quench->PhaseSep Distillation Vacuum Distillation PhaseSep->Distillation Crude Organic Extract Product 4-tert-butyl-1-ethylcyclohexanol (Target Product) Distillation->Product >98% Purity

Process workflow for the scalable industrial synthesis of 4-tert-butyl-1-ethylcyclohexanol.

Scalable Experimental Protocol

This methodology is designed as a self-validating system for 10L to 100L reactor scales. Every critical step includes an analytical checkpoint to ensure process integrity before proceeding.

Phase 1: Reactor Preparation and Substrate Dissolution
  • Causality: Standard THF is highly miscible with water, complicating downstream phase separation. We utilize 2-Methyltetrahydrofuran (2-MeTHF) because it offers a higher boiling point, forms an azeotrope with water, and cleanly separates during the aqueous quench, significantly reducing solvent waste.

  • Purge a jacketed glass-lined reactor with ultra-high purity N₂ for 30 minutes.

  • Charge the reactor with 1.0 equivalent of 4-tert-butylcyclohexanone.

  • Add anhydrous 2-MeTHF to achieve a 1.0 M substrate concentration.

  • Initiate agitation (250 RPM) and cool the reactor jacket to -10 °C.

    • Validation Checkpoint: Ensure internal moisture content is <100 ppm via Karl Fischer titration before proceeding. Grignard reagents are violently destroyed by water.

Phase 2: Controlled Grignard Addition
  • Causality: The addition of EtMgBr is highly exothermic. If the internal temperature exceeds 5 °C, the rate of β-hydride reduction and enolization increases exponentially, destroying the yield [1].

  • Equip the reactor with an in-line FTIR probe to monitor the carbonyl stretch (~1715 cm⁻¹).

  • Begin dropwise addition of 1.2 equivalents of Ethylmagnesium bromide (3.0 M in 2-MeTHF) via an addition funnel or dosing pump.

  • Regulate the dosing rate to maintain an internal reactor temperature between -5 °C and 0 °C.

  • Once addition is complete, maintain the reaction at 0 °C for 2 hours.

    • Validation Checkpoint: The reaction is deemed complete when the in-line FTIR shows a >98% reduction in the 1715 cm⁻¹ signal, replaced by the alkoxide signal.

Phase 3: Mild Aqueous Quench
  • Causality: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 mechanism) to form alkenes. Therefore, strong acids (like HCl) must be avoided. A saturated ammonium chloride (NH₄Cl) solution provides a mildly acidic buffer that safely hydrolyzes the magnesium alkoxide without triggering dehydration.

  • Cool the reactor to -10 °C.

  • Slowly dose in 1.5 volumes (relative to the reaction volume) of saturated aqueous NH₄Cl.

  • Safety Note: The initial quench will be highly exothermic and will evolve ethane gas (from unreacted EtMgBr). Ensure the reactor scrubber system is active.

  • Allow the mixture to warm to 20 °C and stir vigorously for 30 minutes to dissolve all magnesium salts.

Phase 4: Isolation and Purification
  • Halt agitation and allow the phases to separate for 45 minutes. 2-MeTHF will form the upper organic layer.

  • Decant the lower aqueous layer. Wash the organic layer once with deionized water and once with brine.

  • Concentrate the organic layer under reduced pressure (50 mbar, 40 °C).

  • Purify the crude oil via fractional vacuum distillation to isolate 4-tert-butyl-1-ethylcyclohexanol.

Quantitative Data & Analytics

The table below summarizes the expected outcomes when scaling nucleophilic additions to 4-tert-butylcyclohexanone. It highlights how the steric bulk of the nucleophile dictates the preferred trajectory and the resulting major diastereomer.

Nucleophilic ReagentPreferred Attack TrajectoryMajor Diastereomer FormedTypical Isolated YieldPrimary Side Reactions at Scale
LiAlH₄ (Hydride)AxialTrans (Equatorial OH)>90%None
MeMgBr (Methyl)AxialTrans (Equatorial OH)85%Enolization
EtMgBr (Ethyl)EquatorialCis (Axial OH) 75 - 80% β-hydride reduction, Enolization
PrMgBr (Propyl)EquatorialCis (Axial OH)70 - 75%β-hydride reduction

Data Synthesis: As the alkyl chain of the Grignard reagent lengthens, the yield drops due to increased steric clashes leading to β-hydride transfer pathways [1, 2].

References

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models National Institutes of Health (NIH) / PMC URL:[Link]

  • Asymmetric Induction and Stereoselectivity Michigan State University (MSU) Department of Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Ethylation of 4-tert-butylcyclohexanone

The following technical guide is structured as a specialized Support Center resource for researchers optimizing the stereoselective ethylation of 4-tert-butylcyclohexanone. Executive Summary & Core Logic The ethylation o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center resource for researchers optimizing the stereoselective ethylation of 4-tert-butylcyclohexanone.

Executive Summary & Core Logic

The ethylation of 4-tert-butylcyclohexanone is a benchmark reaction for understanding stereoelectronic control in cyclic ketones. The 4-tert-butyl group acts as a "conformational anchor," locking the ring into a chair conformation where the tert-butyl group is equatorial (equilibrium >99:1).

This lock renders the two faces of the carbonyl non-equivalent:

  • Axial Attack: Nucleophile approaches parallel to the axial hydrogens. Yields the Equatorial Alcohol (trans-isomer).

  • Equatorial Attack: Nucleophile approaches from the equator. Yields the Axial Alcohol (cis-isomer).

The Challenge: Standard Grignard reagents (EtMgBr) often yield poor diastereomeric ratios (dr) due to competing steric hindrance (blocking axial attack) and torsional strain (blocking equatorial attack), alongside side reactions like enolization.

The Solution: To achieve high stereocontrol, one must manipulate the reagent's "hardness" and steric bulk. This guide focuses on the Imamoto Method (Organocerium) for maximizing the trans-isomer and steric-bulk strategies for the cis-isomer.

Mechanism & Pathway Visualization

Understanding the trajectory is critical for troubleshooting. The diagram below illustrates the competing pathways and the resulting stereochemistry.

EthylationPathways Substrate 4-tert-butylcyclohexanone (Conformationally Locked) AxialPath Axial Attack Pathway (Favored by Small/Hard Nu: EtLi, R-CeCl2) Substrate->AxialPath Low Steric Bulk EqPath Equatorial Attack Pathway (Favored by Bulky Nu) Substrate->EqPath High Steric Bulk TS_Axial TS: Minimized Torsional Strain (Chair-like) AxialPath->TS_Axial TS_Eq TS: Steric Approach Control (Twist-boat-like) EqPath->TS_Eq Prod_Trans Product A: Trans-Alcohol (OH Equatorial / Et Axial) Thermodynamic-like TS_Axial->Prod_Trans Major Product with CeCl3 Prod_Cis Product B: Cis-Alcohol (OH Axial / Et Equatorial) Kinetic (Steric) TS_Eq->Prod_Cis Minor Product with CeCl3

Figure 1: Stereodivergent pathways in nucleophilic addition. Axial attack yields the trans-alcohol; equatorial attack yields the cis-alcohol.

Troubleshooting & Optimization (FAQ)

Q1: Why does EtMgBr give me a mix of isomers and low yield?

Diagnosis:

  • Basicity vs. Nucleophilicity: EtMgBr is highly basic. It can deprotonate the

    
    -carbon (enolization) rather than attack the carbonyl, reducing yield.
    
  • Schlenk Equilibrium: In ether, EtMgBr exists as a complex aggregate. Its effective size is large enough to experience steric repulsion from the 3,5-axial hydrogens (hindering axial attack) but not large enough to exclusively favor equatorial attack.

Corrective Action: Switch to Organocerium (Imamoto) conditions . The addition of anhydrous CeCl


 suppresses basicity (preventing enolization) and activates the carbonyl oxygen. This "hardens" the nucleophile, strongly favoring the trajectory controlled by torsional strain (Axial Attack 

Trans-Alcohol).
Q2: How do I maximize the Trans-isomer (Equatorial OH)?

Use the Imamoto Reagent (CeCl


 + EtLi).
  • Mechanism: Ce(III) coordinates to the carbonyl oxygen, lowering the LUMO energy. The nucleophile attacks axially to avoid torsional strain with the neighboring equatorial bonds.

  • Expected dr: >95:5 (trans:cis).

Q3: How do I maximize the Cis-isomer (Axial OH)?

This is harder for ethylation than for reduction.

  • Strategy: You need to block the axial face.

  • Reagent: Use a bulky solvent system or a Lewis acid that coordinates to the equatorial face (rare). Alternatively, use EtMgBr in THF (solvated Mg is bulkier than in ether) at low temperatures, though mixtures are still likely.

  • Note: For pure cis-isomer, researchers often synthesize the trans-alcohol and invert the stereocenter via Mitsunobu reaction, rather than relying on direct addition.

Q4: My CeCl reaction failed (0% conversion). Why?

Root Cause: Hydration. CeCl


 is extremely hygroscopic. If you used CeCl

[1]·7H

O without proper drying, the water quenched the organolithium immediately. Fix: You must use the drying protocol listed below (Step 1 of the Workflow). The powder must be heated under vacuum until it is a free-flowing fine powder.

Comparative Data: Reagent Selectivity

Reagent SystemSolventMajor ProductSelectivity (Trans:Cis)Mechanism Dominance
EtLi EtherTrans~70:30Mixed (Axial preference)
EtMgBr EtherMixed~50:50Competing Steric/Torsional
EtMgBr THFMixed~40:60Steric (Solvation shell bulk)
EtLi + CeCl

THFTrans >95:5 Chelation + Torsional Control

Standard Operating Procedure: High-Selectivity Ethylation

Objective: Synthesis of trans-1-ethyl-4-tert-butylcyclohexanol (>95% dr).

Reagents
  • 4-tert-butylcyclohexanone (1.0 eq)[2][3]

  • Cerium(III) chloride heptahydrate (CeCl

    
    [1]·7H
    
    
    
    O) (1.5 eq) - Must be dried
  • Ethyllithium (EtLi) or EtMgBr (1.5 eq)

  • THF (Anhydrous)[4]

Workflow Diagram

Protocol Step1 1. DRYING CeCl3 Heat CeCl3·7H2O (140°C) under high vacuum (2h). CRITICAL: Must become fine white powder. Step2 2. ACTIVATION Suspend dried CeCl3 in THF. Stir 2h at RT (forms slurry). Step1->Step2 Step3 3. REAGENT FORMATION Cool to -78°C. Add EtLi dropwise. Stir 30 min (Color change: Yellow/Orange). Step2->Step3 Step4 4. SUBSTRATE ADDITION Add Ketone in THF dropwise at -78°C. Stir 2-4h. Step3->Step4 Step5 5. QUENCH Add dilute HCl or NH4Cl. Extract & Analyze. Step4->Step5

Figure 2: The Imamoto Organocerium protocol.[5] Step 1 is the most common point of failure.

Detailed Protocol Steps
  • Drying CeCl

    
    :  Place CeCl
    
    
    
    ·7H
    
    
    O in a Schlenk flask. Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours. A magnetic stir bar should be used to break up clumps. The solid must turn from a waxy solid to a fine, free-flowing white powder.
  • Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF. Stir vigorously for 2 hours. The CeCl

    
     does not dissolve but forms a milky suspension.
    
  • Transmetallation: Cool the slurry to -78°C (Dry ice/Acetone). Add EtLi (or EtMgBr) dropwise.[6] Stir for 30–60 minutes. The organocerium reagent is formed in situ.

  • Addition: Dissolve 4-tert-butylcyclohexanone in minimal THF. Add this solution dropwise to the cold organocerium mixture.

  • Reaction: Maintain at -78°C for 2 hours, then allow to warm to 0°C slowly.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with ether.[4][6]
    

Analytical Validation (NMR)

To verify your product ratio, analyze the proton on the carbon bearing the hydroxyl group (C1-H).[5]

IsomerProduct GeometryC1-H GeometryNMR Signal (1H)Coupling (J)
Trans OH EquatorialH is Axial ~3.5 ppm (Upfield)tt, J ≈ 11, 4 Hz (Broad)
Cis OH AxialH is Equatorial ~3.9 ppm (Downfield)pentet/s, J < 5 Hz (Narrow)

Interpretation:

  • The Trans isomer (Equatorial OH) places the C1-H in the Axial position. It experiences strong diaxial coupling (J ~11Hz) with the C2/C6 axial protons, resulting in a wide multiplet (triplet of triplets).

  • The Cis isomer (Axial OH) places the C1-H in the Equatorial position. It lacks large diaxial couplings, resulting in a narrow signal.

References

  • Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1985.

  • Ashby, E. C., & Laemmle, J. T. "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 1975.

  • Evans, D. A. "Stereoselective Nucleophilic Additions to Carbonyl Groups." Harvard University Chemistry Lecture Notes. (Secondary verification via MSU).

  • House, H. O., et al. "Chemistry of carbanions.[7] XV. Stereochemistry of alkylation of 4-tert-butylcyclohexanone." Journal of Organic Chemistry, 1968.

Sources

Optimization

Technical Support Center: Stereocontrol in Grignard Additions to Cyclohexanones

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with stereocontrol, chemoselectivity, and yield optimization during Grignard addit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with stereocontrol, chemoselectivity, and yield optimization during Grignard additions to cyclic ketones.

Controlling the trajectory of a nucleophile—specifically, whether it attacks from the axial or equatorial face of a cyclohexanone ring—is a classic challenge in synthetic organic chemistry. Below, we break down the fundamental causality of these reactions, provide actionable troubleshooting data, and outline field-validated protocols to rescue failing syntheses.

Mechanistic Principles: The Battle of Trajectories

The stereochemical outcome of a Grignard addition to a cyclohexanone is dictated by a competition between electronic stabilization and steric hindrance.

MechanisticPathways A Cyclohexanone Substrate B Small Nucleophile (e.g., Hydrides, MeMgBr) A->B C Bulky Nucleophile (e.g., t-BuMgCl, RMgX + LA) A->C D Axial Attack (Cieplak Effect / Torsional Relief) B->D u03C3_CH u2192 u03C3* stabilization E Equatorial Attack (Steric Approach Control) C->E Avoids 1,3-diaxial clash F Equatorial Alcohol (Major Product) D->F G Axial Alcohol (Major Product) E->G

Mechanistic pathways dictating axial vs. equatorial attack in cyclohexanones.

Frequently Asked Questions (FAQs)

Q1: Why does my Grignard addition to an unhindered cyclohexanone yield the equatorial alcohol (axial attack) when I expected the opposite? A1: This is a classic manifestation of the Cieplak effect and torsional strain relief. While a superficial look at steric approach control suggests that the equatorial trajectory is less hindered, small-to-medium nucleophiles actually prefer axial attack[1]. According to the Cieplak model, the transition state for axial attack is stabilized by hyperconjugative electron donation from the electron-rich axial C2-H and C6-H


 bonds into the developing 

orbital of the incoming nucleophile[2]. Furthermore, axial attack avoids the torsional strain that occurs during equatorial attack when the incoming nucleophile eclipses the axial C2/C6 hydrogens.

Q2: How can I force an equatorial attack to obtain the axial alcohol? A2: To override the inherent electronic preference for axial attack, you must leverage steric approach control. Equatorial attack becomes the dominant pathway when using exceptionally bulky Grignard reagents (e.g., tert-butylmagnesium chloride) or heavily substituted cyclohexanones (e.g., 3,5-dimethylcyclohexanone)[1]. The severe 1,3-diaxial steric clash between the bulky nucleophile and the axial protons at C3/C5 physically blocks the axial trajectory, forcing the nucleophile to approach equatorially, yielding the axial alcohol.

Q3: My Grignard reagent acts as a base, causing enolization instead of addition. How do I fix this? A3: Grignard reagents are highly basic. With enolizable ketones like cyclohexanone, deprotonation often outcompetes nucleophilic addition, leading to recovered starting material upon workup. The definitive solution is the Imamoto protocol, which utilizes anhydrous Cerium(III) chloride (


)[3]. 

undergoes transmetalation with the Grignard reagent to form an organocerium species (

). Cerium is highly oxophilic and significantly less basic than magnesium, effectively suppressing enolization and

-hydride transfer while accelerating the 1,2-addition[4].

Troubleshooting Guide & Quantitative Data

When standard Grignard conditions fail, environmental control (solvents and Lewis acid additives) can rescue the reaction.

Issue 1: Poor Diastereoselectivity

If you are obtaining an inseparable 50:50 mixture of axial and equatorial alcohols, the transition state lacks sufficient bias. The addition of specific Lewis acids can drastically alter the trajectory by coordinating to the carbonyl oxygen and changing the effective steric bulk of the electrophile[5].

Table 1: Influence of Lewis Acids on Diastereoselectivity (Model: Allyl Grignard addition to 3-methylcyclohexanone)

Lewis Acid Additive (1 equiv)Anti (Equatorial Attack)Syn (Axial Attack)Selectivity Shift
None /

50%50%Baseline

40%60%Mild Axial Preference

20%80%Strong Axial Preference

<10%>90%Extreme Axial Preference
Issue 2: Chemoselectivity (Reduction vs. Addition)

If your Grignard reagent possesses a


-hydrogen (e.g., isopropylmagnesium bromide), it can act as a hydride donor, reducing the ketone to a secondary alcohol. Switching the solvent from THF to 2-Methyltetrahydrofuran (2-MeTHF) alters the aggregation state of the Grignard reagent, significantly improving chemoselectivity[6].

Table 2: Solvent Effects on Chemoselectivity (Model: n-BuMgBr addition to Cyclohexanone)

SolventGrignard ReagentKetone SubstrateAddition Yield (%)Reduction/Enolization (%)
THFn-BuMgBrCyclohexanone65%35%
2-MeTHFn-BuMgBrCyclohexanone92%8%

Validated Experimental Protocol

The Imamoto -Mediated Grignard Addition

Objective: Achieve high-yielding, diastereoselective 1,2-addition to highly enolizable or sterically hindered cyclohexanones.

Self-Validation Warning: Commercial


 must be rigorously dried. Failure to completely dehydrate the cerium salt—or overheating it to the point of polymerization—is the primary cause of reaction failure[3].

Step-by-Step Methodology:

  • Drying

    
    :  Finely grind 
    
    
    
    (1.5 equiv) in a mortar and transfer to a Schlenk flask containing a magnetic stir bar.
  • Dehydration: Connect the flask to a high vacuum line (<0.1 Torr). Heat the flask gradually in an oil bath to 135–140 °C with vigorous stirring. Maintain these conditions for exactly 2 hours. The powder must remain free-flowing[3].

  • Activation: Remove the oil bath and allow the flask to cool to room temperature under an argon atmosphere. Add anhydrous THF (to reach a 0.3 M concentration) and stir vigorously for 2 hours to form a uniform, milky-white suspension.

  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 equiv). Stir for 30 minutes at -78 °C. Validation Check: The solution will typically turn yellow or pale orange, indicating successful transmetalation.

  • Addition: Add the cyclohexanone derivative (1.0 equiv) dropwise as a concentrated solution in THF[4].

  • Completion & Workup: Stir for 1-2 hours at -78 °C, then allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous

    
    . Extract the aqueous layer with EtOAc or 2-MeTHF, wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve stereochemical or chemochemical failures in your Grignard additions.

TroubleshootingWorkflow Start Analyze Grignard Reaction Outcome Issue1 High Enolization / Recovered Starting Material Start->Issue1 Issue2 Reduction Products (u03B2-hydride transfer) Start->Issue2 Issue3 Poor Diastereoselectivity (Axial vs Equatorial) Start->Issue3 Sol1 Add Anhydrous CeCl3 (Imamoto Protocol) Issue1->Sol1 Increases nucleophilicity Decreases basicity Sol2 Use 2-MeTHF Solvent or Turbo-Grignard Issue2->Sol2 Suppresses u03B2-hydride transfer Sol3 Screen Lewis Acids (e.g., SnCl4, AlCl3) Issue3->Sol3 Alters transition state

Troubleshooting workflow for resolving chemoselectivity and stereoselectivity issues.

References

  • Spivey, A. "Chemistry II (Organic): Introduction to Stereoelectronics." Imperial College London.
  • Cieplak, A. S. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." ResearchGate.
  • "Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations." ChemRxiv.
  • "Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran." ResearchGate.
  • Frost, C. G., & Le Nôtre, J. "Addition of alkylmagnesium derivatives to carbonyl compounds." Thieme.
  • "Total Synthesis and Determination of the Absolute Configuration of Frondosin B." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Separation of 4-tert-butyl-1-ethylcyclohexanol Isomers

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Stereochemical Separation & Analysis Ticket Context: User is performing a Grignard addition of ethylmagnesium bromide to 4-tert-butylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Stereochemical Separation & Analysis Ticket Context: User is performing a Grignard addition of ethylmagnesium bromide to 4-tert-butylcyclohexanone and struggling with the purification and identification of the resulting tertiary alcohol diastereomers.

🔬 Core Directive: The Stereochemical Challenge

You are dealing with a "locked" cyclohexane system.[1][2] The bulky tert-butyl group at position 4 acts as a conformational anchor, freezing the ring in a chair conformation where the tert-butyl group is equatorial .

When you react 4-tert-butylcyclohexanone with ethylmagnesium bromide (EtMgBr), you generate two diastereomers of 4-tert-butyl-1-ethylcyclohexanol:

  • The Cis Isomer: The Hydroxyl (-OH) group is Axial ; the Ethyl group is Equatorial .

  • The Trans Isomer: The Hydroxyl (-OH) group is Equatorial ; the Ethyl group is Axial .

Note: "Cis" and "Trans" here refer to the relationship between the -OH and the tert-butyl group.

🎫 Ticket #001: "I can't get baseline separation on my column."

Issue: User reports co-elution of isomers using standard Hexane/EtOAc gradients. Diagnosis: Tertiary cyclohexanols often show "tailing" due to hydrogen bonding with silica. The difference in polarity between the axial and equatorial alcohol is distinct but requires specific solvent tuning.

🛠️ Troubleshooting Protocol: Chromatographic Optimization

The separation relies on the accessibility of the hydroxyl group to the silica stationary phase.

  • Trans Isomer (Equatorial OH): The -OH group is sterically exposed. It binds strongly to silica. Elutes SECOND (Lower Rf).

  • Cis Isomer (Axial OH): The -OH group is sterically hindered by the 3,5-diaxial hydrogens. It binds weakly to silica. Elutes FIRST (Higher Rf).

Recommended Solvent Systems

Do not use a steep gradient. Use an isocratic hold or a very shallow gradient.

MethodSolvent SystemTarget Rf (Cis)Target Rf (Trans)Notes
Flash (Standard) 95:5 Hexane:EtOAc0.350.25Run isocratic for 10 CV (Column Volumes).
Flash (Fine) 98:2 Pentane:Ether0.400.28Diethyl ether often provides better selectivity for alcohols than EtOAc.
HPLC (Prep) 98:2 Hexane:IPAN/AN/AIsopropyl alcohol (IPA) modifies silica activity; good for difficult separations.
The "Silver Nitrate" Trick (If Alkenes are present)

If you also see dehydration products (alkenes), standard silica may fail. Use AgNO₃-impregnated silica (10% w/w). The silver ions complex with the


-bond of the alkene, retarding its elution significantly, allowing the alcohols to elute first.
📊 Workflow Visualization

SeparationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (90:10 Hex/EtOAc) Start->TLC Decision Separation Visible? TLC->Decision Decision->TLC No (Adjust Solvent) Column Flash Chromatography (Silica Gel 60) Decision->Column Yes (Delta Rf > 0.1) F1 Fraction Set A (High Rf) Column->F1 Elutes First F2 Fraction Set B (Low Rf) Column->F2 Elutes Second Product1 Cis Isomer (Axial OH) F1->Product1 Product2 Trans Isomer (Equatorial OH) F2->Product2

Caption: Logical workflow for the chromatographic isolation of diastereomers based on polarity differences.

🎫 Ticket #002: "Which isomer is which? I have no methine proton."

Issue: User is trying to use standard H1-NMR coupling constants (


-values) to identify axial/equatorial protons, but the product is a tertiary  alcohol (1-ethyl-4-tert-butylcyclohexanol), so there is no proton on C1.
Diagnosis:  You cannot use the standard "broad triplet vs. narrow multiplet" rule for the carbinol proton because it doesn't exist. You must rely on Carbon-13 NMR  or the Ethyl group signals .
🛠️ Identification Guide
Method A: Carbon-13 NMR (The Gold Standard)

This method relies on the Gamma-Gauche Effect . An axial substituent sterically compresses the carbons at the


-position (C3 and C5), causing an upfield shift (shielding)  of those carbon signals.
SignalCis Isomer (Axial OH)Trans Isomer (Equatorial OH)Mechanistic Reason
C1 (Quaternary) ~71.0 ppm~73.0 ppmEquatorial carbons are generally deshielded.
C3 / C5 (Ring) Shielded (< 25 ppm) Deshielded (> 30 ppm) KEY DIAGNOSTIC: Axial OH shields C3/C5 via gamma-gauche interaction.
Ethyl CH2 Distinct ShiftDistinct ShiftEnvironment differs due to ring anisotropy.
Method B: Elution Order Confirmation

If you have separated them, the physical property rule is robust:

  • Fast Spot (High Rf) = Cis (Axial OH)

  • Slow Spot (Low Rf) = Trans (Equatorial OH)

🎫 Ticket #003: "Why is my yield low? I see a non-polar spot."

Issue: User reports low recovery of alcohol and the appearance of a new, very non-polar spot (Rf ~0.9 in Hex/EtOAc). Diagnosis: You are experiencing Acid-Catalyzed Dehydration . Tertiary alcohols are extremely prone to E1 elimination.

⚠️ Critical Warning: The Work-up Trap

The Grignard reaction is quenched with acid (usually HCl or H₂SO₄).

  • The Problem: Even mild acid, if allowed to stand with a tertiary alcohol, will protonate the -OH, creating a good leaving group (

    
    ). The stable tertiary carbocation forms immediately and eliminates to form 1-ethyl-4-tert-butylcyclohexene .
    
  • The Fix:

    • Quench with Saturated Ammonium Chloride (

      
      )  instead of HCl. This is a mild buffer (pH ~5-6).
      
    • Keep the work-up cold (

      
      ).
      
    • Do not store the crude mixture; purify immediately.

    • Use neutralized silica (add 1% Triethylamine to your column solvent) if the compound is decomposing on the column.

🎫 Ticket #004: "Why do I have more of the Cis isomer?"

Issue: User expected the "more stable" Trans isomer (Equatorial OH) but obtained the Cis isomer (Axial OH) as the major product. Diagnosis: Grignard additions are often governed by Kinetic Control , not Thermodynamic Control.

🧠 Mechanistic Insight: Nucleophilic Trajectory

The stereochemical outcome is dictated by the direction of the nucleophile's attack on the ketone.

  • Equatorial Attack (from the side): The nucleophile (EtMgBr) approaches from the equatorial direction. This pushes the resulting oxygen into the Axial position.

    • Result: Cis Isomer (Axial OH).

    • Favorability: Often favored for bulky cyclohexanones because the axial attack (from the top) is subject to torsional strain with the axial hydrogens at C3/C5.

  • Axial Attack (from the top): The nucleophile approaches from the axial direction. This pushes the oxygen into the Equatorial position.

    • Result: Trans Isomer (Equatorial OH).

🧬 Pathway Diagram

Stereochemistry Ketone 4-tert-butylcyclohexanone (Locked Conformation) AttackEq Path A: Equatorial Attack (Less Steric Strain) Ketone->AttackEq AttackAx Path B: Axial Attack (Torsional Strain) Ketone->AttackAx Reagent + EtMgBr ProdCis MAJOR PRODUCT Cis-4-t-butyl-1-ethylcyclohexanol (OH Axial, Et Equatorial) AttackEq->ProdCis ProdTrans MINOR PRODUCT Trans-4-t-butyl-1-ethylcyclohexanol (OH Equatorial, Et Axial) AttackAx->ProdTrans

Caption: Kinetic pathways determining the stereochemical ratio of the Grignard addition.

📚 References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the "locking" effect of the t-butyl group).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Grignard addition stereoselectivity and nucleophilic attack trajectories).

  • Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (The definitive guide on Flash Chromatography optimization).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for the Gamma-Gauche shielding effect in axial cyclohexanes).

Sources

Optimization

Troubleshooting low conversion rates in hindered ketone alkylation

This guide serves as a technical support center for researchers encountering low conversion rates in the -alkylation of sterically hindered ketones. It addresses the mechanistic bottlenecks of enolate formation, aggregat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers encountering low conversion rates in the


-alkylation of sterically hindered ketones. It addresses the mechanistic bottlenecks of enolate formation, aggregation, and electrophile approach.

Status: Operational | Tier: Advanced Organic Synthesis | Topic: Low Conversion Troubleshooting

Diagnostic Workflow

Before altering variables, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start ISSUE: Low Conversion in Hindered Ketone Alkylation CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckSide Are Side Products Observed? Start->CheckSide Enolization Step 1: Check Enolization. Did the base deprotonate? CheckSM->Enolization Yes IdentifySide Identify Major Side Product CheckSide->IdentifySide Yes QuenchD2O Test: D2O Quench. Is deuterium incorporated? Enolization->QuenchD2O Reactivity Issue: Enolate Reactivity. Steric shielding or Aggregation. QuenchD2O->Reactivity Yes BaseIssue Issue: Deprotonation Failure. Base too bulky or Temp too low. QuenchD2O->BaseIssue No YesD Yes (D-incorp observed) NoD No (SM recovered) AddPolar Solution: Add HMPA/DMPU to break aggregates. Reactivity->AddPolar ChangeBase Solution: Use smaller base (KH) or higher Temp (0°C). BaseIssue->ChangeBase Poly Polyalkylation IdentifySide->Poly O_Alk O-Alkylation IdentifySide->O_Alk Aldol Aldol Condensation IdentifySide->Aldol SolPoly Sol: Inverse addition, Control Stoichiometry. Poly->SolPoly SolO Sol: Change Counter-ion (Li+), Use softer electrophile (I vs OTf). O_Alk->SolO SolAldol Sol: Ensure complete enolization before adding electrophile. Aldol->SolAldol

Figure 1: Decision tree for diagnosing the root cause of alkylation failure based on crude reaction analysis.

Core Troubleshooting Guide (Q&A)

Category 1: Enolate Formation & Stability

Q: I recovered 90% starting material. How do I know if the enolate ever formed? A: Perform a deuterium quenching study. With hindered ketones, standard conditions (LDA, -78 °C) may fail to remove the proton due to kinetic barriers, even if thermodynamically favorable.[1]

  • Protocol: Run your enolization conditions (Ketone + Base). Instead of adding the alkyl halide, add excess

    
     or 
    
    
    
    .
  • Analysis: Check MS or NMR. If you see no deuterium incorporation, deprotonation never occurred.

  • Fix: Raise the enolization temperature to 0 °C (or even RT) for 30–60 minutes before cooling back down for alkylation. LDA is stable at 0 °C for short periods. Alternatively, switch to a less sterically demanding base like Potassium Hydride (KH) or Lithium Hexamethyldisilazide (LiHMDS), though this may affect regioselectivity [1].

Q: My ketone has two ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-positions. I am getting a mixture of regioisomers. 
A:  You are likely observing equilibration between the Kinetic  and Thermodynamic  enolates.[2]
  • Kinetic Control (Less substituted side): Requires rapid, irreversible deprotonation. Use LDA (bulky) at -78 °C in THF. Avoid warming.[3]

  • Thermodynamic Control (More substituted side): Requires equilibration.[1][4] Use alkoxides (NaOEt) or KH at higher temperatures (0 °C to RT).

  • Troubleshooting: If targeting the kinetic enolate but seeing thermodynamic product, ensure you are not generating the free ketone during the reaction (which catalyzes equilibration via proton transfer). Use a slight excess of base (1.05–1.10 equiv) to ensure no neutral ketone remains [2].

Category 2: Reactivity & Aggregation

Q: The enolate forms (confirmed by


 quench), but it won't react with the alkyl halide. 
A:  Your enolate is likely "frozen" in a stable aggregate.
Lithium enolates in THF often form tetramers or dimers that are sterically shielded and unreactive. This is exacerbated by hindered substrates.[3]
  • The Solution: Add a polar cosolvent to break the aggregates into reactive monomers or solvent-separated ion pairs (SSIPs).

  • Additives:

    • HMPA (Hexamethylphosphoramide): The gold standard for reactivity but highly carcinogenic. Use 10–20% v/v.

    • DMPU / DMI: Safer, non-carcinogenic alternatives to HMPA. They mimic the dipole capability of HMPA to solvate Lithium cations [3].

    • TMEDA: A bidentate ligand that can break oligomers, though often less effective than HMPA for alkylation.

Category 3: Side Reactions (O- vs. C-Alkylation)

Q: I am seeing significant O-alkylation (enol ether) instead of C-alkylation. A: This is governed by Hard-Soft Acid-Base (HSAB) theory.[5] The oxygen of the enolate is a "hard" nucleophile; the carbon is "soft."

  • Electrophile Effect: "Hard" electrophiles (sulfonates, silyl chlorides) favor O-alkylation. "Soft" electrophiles (alkyl iodides, bromides) favor C-alkylation.[5]

  • Leaving Group: Switch from Alkyl-OTf (Triflate) or Alkyl-Cl to Alkyl-Iodide . The iodide is softer and favors C-attack.

  • Solvent Effect: Highly polar solvents (DMSO, HMPA) separate the ion pair, making the oxygen more "naked" and reactive, which can sometimes increase O-alkylation. However, in hindered systems, the steric drive usually overrides this, and C-alkylation remains favored with soft electrophiles [4].

Mechanism of Action: The "Aggregation Trap"

In hindered systems, the aggregation state of the enolate is the primary cause of low conversion. The diagram below illustrates how polar additives (L) liberate the reactive species.

AggregationMechanism Tetramer Tetramer (Unreactive) Dimer Dimer (Slow) Tetramer->Dimer Equilibrium in THF Monomer Monomer (REACTIVE) Dimer->Monomer Rate Limiting Step Dimer->Monomer Accelerated by Additive Product Alkylated Ketone Monomer->Product + R-X (Fast) Additive + DMPU/HMPA (Solvates Li+)

Figure 2: Disruption of stable enolate aggregates by polar additives (DMPU/HMPA) to generate the reactive monomeric species [3].

Optimized Experimental Protocol

Context: For a hindered ketone (e.g., 2,6-disubstituted cyclohexanone) failing under standard conditions.

  • Preparation: Flame-dry a 2-neck flask under Argon. Add THF (anhydrous) and DMPU (20% v/v).

  • Base Generation: Add diisopropylamine (1.1 equiv) and cool to -78 °C. Add

    
    -BuLi (1.1 equiv). Stir 15 min.
    
  • Enolization:

    • Add the Ketone (1.0 equiv) dropwise.[1][6][7]

    • Critical Step: Allow the mixture to warm to 0 °C and stir for 30 mins. (Ensures complete deprotonation of hindered protons).

    • Cool back to -78 °C .

  • Alkylation:

    • Add Alkyl Iodide (1.2–1.5 equiv). Avoid Chlorides/Bromides if possible.

    • Allow to warm slowly to room temperature overnight.

  • Quench: Pour into cold sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract immediately.
    

Note: If polyalkylation is observed, use the inverse addition technique: Cannulate the enolate solution into a solution of the alkyl halide.

Data Comparison: Solvents & Additives

VariableConditionEffect on Hindered AlkylationRecommendation
Base LDABulky, Kinetic control.[6][8][9] Good for regioselectivity.[3][4][10]Standard starting point.
LiHMDSLess aggregated than LDA, but weaker base.Use if LDA fails to deprotonate.[3]
KHSmall, thermodynamic control.[1]Use for "thermodynamic" enolates.
Solvent THFForms tight aggregates (tetramers). Slow reaction.Use as primary solvent only.
THF + HMPA Breaks aggregates. Max reactivity.Highly Recommended (use safety precautions).[3]
THF + DMPU Breaks aggregates. Good reactivity.Recommended (safer alternative).[3][11]
Electrophile R-I (Iodide)Soft, excellent leaving group. Favors C-alkylation.[3][10]Preferred.
R-OTf (Triflate)Hard, hyper-reactive. Risk of O-alkylation.[5][6]Avoid unless R-I is unavailable.

References

  • Kinetic vs. Thermodynamic Enolates: Master Organic Chemistry. (2022).[4][12] Kinetic Versus Thermodynamic Enolates. Link

  • Regioselectivity & Base Choice: Benchchem. (2025).[1][6] Technical Support Center: Optimizing Reaction Conditions for Alkylation of Ketones. Link

  • Role of HMPA/DMPU: Reich, H. J., & Kulicke, K. J. (1996). Effect of HMPA on the Structure and Reactivity of Lithium Enolates. Journal of the American Chemical Society.[4] (Contextualized via search results on HMPA/DMPU efficacy).

  • O- vs C-Alkylation: Chemistry Steps. (2020). Alkylation of Enolates. Link

Sources

Troubleshooting

Technical Support Center: Moisture-Sensitive Tertiary Alcohol Synthesis

The following technical support guide is structured to assist researchers in the synthesis of tertiary alcohols using moisture-sensitive organometallic reagents (Grignard and Organolithium). Current Status: Operational |...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to assist researchers in the synthesis of tertiary alcohols using moisture-sensitive organometallic reagents (Grignard and Organolithium).

Current Status: Operational | Topic: Handling Moisture Sensitivity | Ticket ID: TAS-H2O-001

Introduction: The Zero-Tolerance Policy

Welcome to the Technical Support Center. You are likely here because your tertiary alcohol yield is low, your reaction failed to initiate, or you recovered starting material.

The Root Cause: Synthesis of tertiary alcohols via nucleophilic addition (Grignard/Organolithium to ketones/esters) is strictly moisture-intolerant. These reagents are strong bases (


). In the presence of water (

), they act as bases rather than nucleophiles, protonating immediately to form inert alkanes:


This guide provides the protocols to maintain a "Zero-Proton" environment.

Module 1: The Inert Ecosystem (Hardware Setup)

Objective: Create a physical barrier against atmospheric moisture.

Glassware Preparation Protocol

Standard oven drying is often insufficient for high-sensitivity organometallics.

  • Oven Bake: Glassware (flasks, condensers, stir bars) must be stored at >120°C for at least 4 hours.

  • Flame Drying (The "Gold Standard"):

    • Assemble glassware hot from the oven under a flow of inert gas (Argon or Nitrogen).

    • Expert Insight: Argon is heavier than air and provides a better static "blanket" than Nitrogen.

    • While under vacuum (approx.[1][2] 0.1–1.0 mmHg), heat the glass with a Bunsen burner or heat gun until it is too hot to touch.

    • Visual Cue: Watch for the "fog" of desorbing water vapor on the glass walls to disappear.

    • Backfill with inert gas.[1][3] Repeat the Vacuum-Backfill cycle 3 times .

The Schlenk Line Workflow

The following diagram illustrates the critical logic flow for establishing an inert atmosphere.

SchlenkSetup Start Start Setup CheckVac Check Vacuum (<1 mmHg) Start->CheckVac Heat Flame Dry Glassware CheckVac->Heat Cycle Cycle Vac/Inert Gas (3x) Heat->Cycle Cycle->Heat If moisture visible Cool Cool to RT under Inert Gas Cycle->Cool Seal Seal with Septa/Grease Cool->Seal

Caption: Figure 1. Iterative Vacuum-Purge cycle for removing adsorbed water from glassware walls.

Module 2: Reagent Defense (Software & Solvents)

Objective: Ensure chemical inputs do not introduce protons.

Solvent Integrity: The Molecular Sieve Standard

Using "anhydrous" solvents from a bottle is a common failure point. Over time, septa degrade and admit moisture.

  • Recommendation: Store THF and Diethyl Ether over activated molecular sieves.

  • Sieve Selection: Use 3Å or 4Å sieves .

    • Why? 3Å sieves have a pore size that excludes ethanol/methanol but traps water. 4Å is standard for THF but can catalyze polymerization in some specific conjugated systems (less relevant for simple THF).

  • Activation Protocol: Heat sieves to 300°C under high vacuum for 12 hours.

    • Test: Add water to a small sample of sieves in your hand (gloved).[4] If they generate significant heat (exotherm), they are active.

Titration: Trust But Verify

Never assume the Molarity on the bottle is accurate. Grignard reagents decompose over time. Protocol: 1,10-Phenanthroline Titration [1]

  • Dry a vial and add a stir bar + inert gas.

  • Add a pinch of 1,10-phenanthroline (indicator) and menthol (protic source).[2][3][5]

  • Dissolve in dry THF. Solution turns colorless .

  • Titrate with your Grignard reagent.[6]

  • Endpoint: The solution turns a persistent violet/magenta .

    • Mechanism:[7][8][9][10][11] The first drop of excess Grignard (after reacting with menthol) forms a colored complex with the phenanthroline.

Reagent TypeRecommended IndicatorColor Change
Grignard (RMgX) 1,10-Phenanthroline / MentholColorless

Violet
Organolithium (RLi) 1,10-Phenanthroline / sec-ButanolColorless

Rust/Red
Organolithium (Alt) Diphenylacetic AcidColorless

Yellow

Module 3: Reaction Execution

Objective: Controlled addition to maximize yield and minimize side reactions.

The "Gel" Problem (Viscosity Management)

Symptom: The reaction mixture turns into a solid, waxy gel (Magnesium Alkoxide) and stirring stops. Cause: In non-polar solvents, the Mg-alkoxide product aggregates. Fix:

  • Solvent Choice: Use THF over Ether if solubility is an issue (THF coordinates Mg better).

  • LiCl Additive: For Grignard reactions (Turbo-Grignards), adding LiCl breaks up the aggregates, increasing solubility and reactivity [2].

Handling Steric Hindrance (Enolization vs. Addition)

Tertiary alcohol synthesis often involves attacking a ketone. If the ketone is bulky, the Grignard may act as a base (removing an alpha-proton) rather than a nucleophile. Protocol: Cerium Chloride (Luche-Type) Conditions [3]

  • Dry anhydrous

    
     (very hygroscopic!) at 140°C under vacuum for 2 hours.
    
  • Suspend

    
     in THF and stir for 2 hours (activation).
    
  • Add the Organolithium/Grignard to the

    
     at -78°C.
    
  • Add the ketone.

    • Why? The organocerium reagent is more nucleophilic and less basic, favoring 1,2-addition (alcohol formation) over enolization.

Module 4: Troubleshooting FAQ

Direct solutions to specific failure modes.

Q1: My Grignard formation won't start. The magnesium just sits there.

Diagnosis: The Magnesium surface is passivated with oxide (MgO).[12] Troubleshooting Steps:

  • Mechanical Activation: Crush the Mg turnings with a glass rod (under inert flow) to expose fresh metal.

  • Chemical Activation: Add a single crystal of Iodine (

    
    ).[13] Heat gently. The iodine cleans the surface (Mg + I2 -> MgI2).
    
  • The "Entrainment" Method: Add 2-3 drops of 1,2-dibromoethane . This reacts vigorously with Mg, etching the surface and releasing ethylene gas (bubbles indicate initiation) [4].

Q2: I obtained the product, but it contains an extra hydrogen instead of the alkyl group (Reduction).

Diagnosis: Beta-Hydride Elimination. Context: If your Grignard reagent has a hydrogen on the beta-carbon (e.g., Isopropyl-MgBr), it can transfer a hydride to the ketone instead of the alkyl group. Fix:

  • Switch to a less bulky nucleophile if possible.

  • Use Organolithium reagents at -78°C . The lower temperature kinetically disfavors the hydride transfer transition state.

  • Use the Cerium Chloride method (Section 4.2).

Q3: Low yield with recovered starting material (Ketone).

Diagnosis: "Wet" Quench or Enolization. Logic Tree:

Troubleshooting Problem Low Yield / Recovered SM Check1 Was the SM enolizable? Problem->Check1 Check2 Did you titrate reagent? Check1->Check2 No Enol Cause: Enolization Fix: Use CeCl3 or lower temp Check1->Enol Yes (Alpha protons present) Wet Cause: Moisture killed reagent Fix: Dry solvent/glassware Check2->Wet Yes Stoich Cause: Wrong Stoichiometry Fix: Titrate before use Check2->Stoich No

Caption: Figure 2. Diagnostic logic for low yield in tertiary alcohol synthesis.

References

  • Lin, H.-S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.[6] Synthetic Communications, 24(17), 2503–2506.[2][5] Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • BenchChem. (2025).[12][14] Troubleshooting Grignard Reaction Initiation. BenchChem Technical Support. Link (Simulated based on search context)

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Cyclohexanol Isomers

Welcome to the technical support hub dedicated to navigating the complexities of NMR spectroscopy for cyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals who encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub dedicated to navigating the complexities of NMR spectroscopy for cyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of signal overlap in their NMR analyses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental choices and troubleshooting efforts.

Troubleshooting Guide: Tackling Specific Experimental Hurdles

This section addresses specific, common problems encountered during the NMR analysis of cyclohexanol isomers in a direct question-and-answer format.

Question 1: My ¹H NMR spectrum for a substituted cyclohexanol is a broad, uninterpretable mess in the 1.0-2.5 ppm region. What's happening and what is my first step?

Answer: This is a classic problem arising from two core phenomena: severe signal overlap of the ten ring protons and, potentially, rapid conformational changes (ring flipping).[1] Cyclohexane rings are not static; they exist in a dynamic equilibrium between chair conformations.[2][3] This rapid flipping at room temperature averages the signals of axial and equatorial protons, often leading to broad, poorly resolved multiplets.[1] The subtle differences in the chemical environments of the many CH₂ groups result in a cascade of overlapping signals.[4]

Your First Step: The immediate goal is to de-clutter the proton spectrum by spreading signals into a second dimension. A 2D-COSY (Correlation Spectroscopy) experiment is the logical and most effective first step. It doesn't change the sample but provides a map of which protons are spin-coupled to each other, allowing you to trace the connectivity through the ring, even if the 1D signals are completely overlapped.[5][6]

Question 2: I've run a COSY, but I still can't assign specific signals because I don't know which proton is which. How do I link the proton signals to their corresponding carbons?

Answer: This is the perfect application for a heteronuclear correlation experiment. You need to run a 2D-HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton signal directly to the carbon atom it is attached to (a one-bond ¹H-¹³C correlation).[5][7]

Causality: The ¹³C NMR spectrum is typically much better resolved than the ¹H spectrum due to its larger chemical shift range.[8] By using the well-separated carbon signals as anchor points, the HSQC experiment allows you to unambiguously assign the protons attached to them. For example, the carbon bearing the hydroxyl group (C1) will have a distinct downfield shift (typically 65-75 ppm), allowing you to instantly identify the H1 proton signal in the HSQC spectrum. From there, you can use your COSY data to "walk" around the ring, assigning adjacent protons.

Question 3: I have a diastereomeric mixture of a cyclohexanol derivative. The signals for each diastereomer are overlapping, preventing me from determining the diastereomeric ratio (d.r.). How can I quantify the mixture?

Answer: Quantifying diastereomeric mixtures with overlapping signals requires inducing greater chemical shift non-equivalence between the two species.[8] While diastereomers are distinct compounds, their structural similarity can lead to very similar NMR spectra.[9]

Here are your primary strategies, ranging from simple to more advanced:

  • Solvent Titration: The simplest approach is to change the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆). The aromatic ring currents of benzene-d₆ or the polarity of DMSO-d₆ can induce differential shifts in the diastereomers' proton signals, sometimes enough to resolve a key signal for integration.[10][11]

  • Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes (e.g., containing Europium or Praseodymium) that reversibly coordinate to Lewis basic sites, such as the hydroxyl group of your cyclohexanol.[12][13] This coordination induces large shifts in nearby proton signals, effectively spreading the entire spectrum out. By adding small, incremental amounts of an LSR, you can often achieve baseline separation of signals from the two diastereomers. Caution: LSRs can cause significant line broadening, which may decrease the accuracy of integration.[13]

  • Quantitative NMR (qNMR): If you can find any pair of signals (one for each diastereomer) that are fully resolved, you can use qNMR for accurate quantification.[14][15] This involves adding a high-purity internal standard with a known concentration to your sample. By comparing the integral of a known number of protons from your standard to the integrals of the resolved signals from your diastereomers, you can accurately calculate their molar ratio.[14][16]

Workflow for Resolving and Quantifying Diastereomers

G A Initial ¹H NMR Shows Overlapping Diastereomers B Change Solvent (e.g., CDCl₃ to Benzene-d₆) A->B C Is Resolution Sufficient for Integration? B->C D Yes C->D E No C->E F Perform qNMR Analysis D->F G Add Lanthanide Shift Reagent (LSR) Titration E->G H Monitor Resolution G->H I Achieved Baseline Separation? H->I J Yes I->J K No I->K J->F L Consider Advanced Methods (e.g., Pure Shift NMR) K->L

Caption: Workflow for diastereomer quantification.

Question 4: My product is a racemic mixture of a chiral cyclohexanol. How can I use NMR to confirm it's a 50:50 mixture of enantiomers?

Answer: Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra.[13] To differentiate them, you must introduce a chiral element into the NMR sample to create a diastereomeric interaction.

The most common and effective method is the use of Chiral Solvating Agents (CSAs) .[17][18] CSAs are chiral molecules that form weak, transient diastereomeric complexes with each enantiomer of your analyte.[9] These complexes are structurally different, meaning the protons of your analyte in the (R)-analyte-(R)-CSA complex will experience a slightly different magnetic environment than those in the (S)-analyte-(R)-CSA complex. This results in the splitting of signals for the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio (e.r.).[19][20] This method is non-covalent and requires no modification of your analyte.[18]

Frequently Asked Questions (FAQs)

  • Q: Why are 2D NMR experiments like COSY and HSQC necessary for cyclohexanol systems?

    • A: The complexity and severe signal overlap in the 1D ¹H NMR spectra of cyclohexanols make definitive assignments nearly impossible.[4][21] 2D NMR disperses this information across a second frequency dimension, resolving the overlap and revealing connections between nuclei (¹H-¹H in COSY, ¹H-¹³C in HSQC) that are hidden in the 1D spectrum.[6][7]

  • Q: How does changing the temperature (Variable Temperature NMR) help?

    • A: For many cyclohexanol derivatives, the ring is rapidly flipping between two chair conformations at room temperature.[1][2] This rapid exchange broadens signals. By lowering the temperature, you can slow this flipping down to a rate that is slow on the NMR timescale.[22] This can "freeze out" a single, preferred conformation, resulting in much sharper and more defined signals, which can significantly aid in resolving overlap and performing structural analysis.[23]

  • Q: What is the difference between a Chiral Solvating Agent (CSA) and a Chiral Derivatizing Agent (CDA)?

    • A: A CSA, as described earlier, forms a non-covalent, transient complex with your analyte directly in the NMR tube.[9][18] A CDA, on the other hand, is a chiral reagent that you covalently bond to your analyte (e.g., by reacting it with the hydroxyl group) before the NMR analysis.[9][24] This reaction creates a new pair of stable diastereomers that can then be analyzed. While effective, this requires a chemical reaction that must go to completion and may require purification of the new product.[24]

Data Summaries & Tables

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Cyclohexanol

NucleusPositionTypical Chemical Shift (ppm)Notes
¹H H-1 (CH-OH)3.5 - 4.0Axial proton is typically more shielded (lower ppm) than equatorial.[25]
Ring CH₂1.0 - 2.0Highly overlapped region. Protons closer to the -OH group are generally deshielded (higher ppm).[4]
OHVariable (0.5 - 5.0)Position is highly dependent on solvent, concentration, and temperature.
¹³C C-1 (CH-OH)65 - 75Most downfield aliphatic carbon, easy to identify.[26]
C-2 / C-630 - 40Adjacent to the C1 carbon.
C-3 / C-523 - 28
C-424 - 29

Table 2: Comparison of Techniques for Resolving Signal Overlap

TechniquePrincipleBest ForAdvantagesDisadvantages
2D NMR (COSY, HSQC) Disperses signals into a second dimension based on connectivity.[27]Initial structure elucidation of complex, overlapping systems.Non-destructive; provides definitive connectivity information.Can require longer acquisition times; does not resolve enantiomers.
Lanthanide Shift Reagents (LSRs) Paramagnetic-induced shifts through coordination.[12]Spreading out severely crowded spectra of diastereomers.Induces very large shifts, highly effective for resolution.Can cause significant line broadening; sample is modified.[13]
Chiral Solvating Agents (CSAs) Forms transient diastereomeric complexes.[17][18]Determining enantiomeric ratio (e.r.).Simple to use (just add to sample); non-destructive.Induced shifts (ΔΔδ) can be small; requires a suitable CSA.
Variable Temperature (VT) NMR Slows down dynamic processes (e.g., ring flips).[23]Sharpening broad signals from conformationally flexible molecules.Provides insight into molecular dynamics.Requires specialized equipment; not always effective if no dynamic process is present.
Pure Shift NMR Suppresses homonuclear coupling to collapse multiplets into singlets.[24][28]Resolving fine overlap in very complex mixtures.Dramatically increases spectral resolution.[8][28]Requires specialized hardware/software; can have lower sensitivity.[24]

Advanced Experimental Protocols

Protocol 1: 2D-HSQC for Proton-Carbon Correlation
  • Sample Preparation: Dissolve 5-10 mg of the cyclohexanol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube. Ensure the solvent does not have signals that overlap with key analyte signals.[8]

  • Initial Scans: Acquire a standard 1D ¹H and a ¹³C{¹H} spectrum to determine the spectral widths and appropriate pulse lengths.

  • HSQC Acquisition:

    • Load a standard, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker instrument).

    • Set the ¹H spectral width (SW) to cover all proton signals (e.g., 0-10 ppm).

    • Set the ¹³C spectral width to cover the expected carbon signals (e.g., 0-80 ppm for an aliphatic system).

    • Set the number of scans (NS) based on sample concentration (start with 2-4 scans).

    • Set the number of increments in the indirect dimension (F1, ¹³C) to at least 256 for good resolution.

    • The key parameter is the one-bond coupling constant (CNST13 or J1XH), which should be set to an average value of ~145 Hz for C-H bonds.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions.

    • The resulting spectrum will show the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis.

    • Each peak (cross-peak) in the 2D map indicates a direct, one-bond connection between a proton and a carbon.[5] Use these correlations to assign your proton signals based on the better-resolved carbon spectrum.

Protocol 2: Using a Chiral Solvating Agent (CSA) for Enantiomeric Ratio
  • CSA Selection: Choose a CSA known to interact with alcohols. Phenyl- and naphthyl-based isocyanates reacted with isohexides are effective CSAs, as are other commercially available options. The interaction often relies on hydrogen bonding and π-π stacking.[17][18]

  • Sample Preparation:

    • Prepare a solution of your racemic cyclohexanol analyte (approx. 5-10 mg in 0.6 mL of deuterated solvent).

    • Acquire a standard ¹H NMR spectrum of your analyte alone. This is your reference.

  • Titration and Data Acquisition:

    • Add a small, sub-stoichiometric amount (e.g., 0.5 equivalents) of the CSA directly to the NMR tube.

    • Gently mix and re-acquire the ¹H NMR spectrum.

    • Compare the new spectrum to your reference. Look for splitting or broadening of signals that were previously singlets, doublets, etc.

    • Continue adding the CSA in small increments (e.g., up to 2-3 equivalents), acquiring a spectrum after each addition, until you achieve the maximum separation (ΔΔδ) between the signals for the two enantiomers.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in each of the two enantiomers.

    • Carefully integrate both peaks. The ratio of the integrals is the enantiomeric ratio (e.r.).

Decision Tree for NMR Experiment Selection

Caption: Decision tree for selecting the appropriate NMR experiment.

References

  • Ciardelli, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. Retrieved from [Link]

  • Pescitelli, G., & Di Bari, L. (2014). Chiral NMR solvating additives for differentiation of enantiomers. PubMed. Retrieved from [Link]

  • Dass, R., et al. (2024). Relaxation Editing in NMR Using a New Two-Dimensional Long-Lived Coherence Method for Mixture Analysis. PubMed. Retrieved from [Link]

  • Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Retrieved from [Link]

  • Ciardelli, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Retrieved from [Link]

  • Hu, Y., & Tantillo, D. J. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Relaxation Editing in NMR Using a New Two-Dimensional Long-Lived Coherence Method for Mixture Analysis. (2024). ResearchGate. Retrieved from [Link]

  • NMR Shift reagents. (2017). Slideshare. Retrieved from [Link]

  • NMR Shift Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclohexane conformation. (n.d.). Wikipedia. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Li, W., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules. Retrieved from [Link]

  • NMR spectrum of cyclohexanol - hints on integration. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Forbes, D. C. (2022). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Science and Education Publishing. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • Marincin, K. A., et al. (2021). Using delayed decoupling to attenuate residual signals in editing filters. Magnetic Resonance. Retrieved from [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2017). CDN. Retrieved from [Link]

  • Forbes, D. C. (2022). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. World Journal of Chemical Education. Retrieved from [Link]

  • Kim, S., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Retrieved from [Link]

  • Pérez-Trujillo, M., et al. (2022). Filtering the NMR Spectra of Mixtures by Coordination to Paramagnetic Cu2+. Analytical Chemistry. Retrieved from [Link]

  • Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques. (2025). ResearchGate. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015). AZoM. Retrieved from [Link]

  • 1H NMR of cyclohexane. (2020). YouTube. Retrieved from [Link]

  • ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. (2024). JoVE. Retrieved from [Link]

  • 2D NMR Spectroscopy. (2016). Slideshare. Retrieved from [Link]

  • Why Cyclohexane gives two signals in H-NMR spectrum? (2020). YouTube. Retrieved from [Link]

  • Collection - Relaxation Editing in NMR Using a New Two-Dimensional Long-Lived Coherence Method for Mixture Analysis. (2024). Figshare. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

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  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). ResearchGate. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Retrieved from [Link]

  • Smith, M., et al. (2022). Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Journal of the American Chemical Society. Retrieved from [Link]

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  • Signal Overlap in NMR Spectroscopy. (2018). YouTube. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Resolving the Stereocenter: A Comparison Guide to Crystal Structure Analysis of 4-tert-Butyl-1-ethylcyclohexanol

As a Senior Application Scientist, I frequently encounter the challenge of resolving the absolute stereochemistry and solid-state packing of conformationally locked ring systems. The molecule 4-tert-butyl-1-ethylcyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving the absolute stereochemistry and solid-state packing of conformationally locked ring systems. The molecule 4-tert-butyl-1-ethylcyclohexanol serves as a quintessential model for this challenge. The bulky tert-butyl group at the C4 position acts as a thermodynamic anchor, strongly preferring the equatorial position and effectively locking the cyclohexane ring into a rigid chair conformation[1].

However, determining the relative stereochemistry (axial vs. equatorial) of the ethyl and hydroxyl groups at the C1 position, alongside mapping the intermolecular hydrogen-bonding network, requires precise analytical intervention. In this guide, we objectively compare the performance of three premier analytical modalities—treating them as competing "products" in the structural chemist's toolkit—to determine the optimal pathway for crystal structure elucidation.

The Contenders: Analytical Modalities Overview

When analyzing substituted cyclohexanols, researchers typically choose between three primary techniques, each with distinct operational requirements and data outputs:

  • Single-Crystal X-Ray Diffraction (SC-XRD): The gold standard. It provides unambiguous 3D atomic coordinates and absolute configuration but demands high-quality, defect-free single crystals (>50 µm).

  • Powder X-Ray Diffraction (PXRD) + Crystal Structure Prediction (CSP): The bulk alternative. Ideal for microcrystalline powders that refuse to grow into large crystals. It relies on 1D diffraction patterns paired with computational Rietveld refinement[2].

  • Solid-State

    
    C CP/MAS NMR (ssNMR):  The local conformation probe. It excels with amorphous or powdered samples, exploiting chemical shift differences to distinguish between axial and equatorial carbons without requiring long-range crystallographic order[3].
    
Performance Comparison Matrix

The following table summarizes the operational performance of each technique when applied to conformationally locked cyclohexanols:

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD) + CSPSolid-State

C NMR (ssNMR)
Primary Output Absolute 3D atomic coordinatesBulk phase ID & unit cellLocal conformation & asymmetric unit count
Sample Requirement >50 µm single crystal~10-50 mg powder~20-50 mg powder/amorphous
Stereochemical Confidence Unambiguous (Gold Standard)High (Requires computational modeling)Moderate (Inferred from chemical shifts)
Data Collection Time 2 - 12 hours1 - 4 hours12 - 24 hours (due to

C natural abundance)
Hydrogen Bond Mapping Direct observation (at 100 K)Inferred from packingDirect observation via

H-

H double-quantum

Experimental Data: Structural Benchmarks

To evaluate the accuracy of these techniques, we compare the experimental SC-XRD data of a representative trans-4-tert-butylcyclohexanol derivative against theoretical Density Functional Theory (DFT) expectations[1]. The data confirms the structural rigidity imposed by the tert-butyl lock.

Crystallographic ParameterSC-XRD Experimental ValueTheoretical Expectation (DFT)
Crystal System MonoclinicMonoclinic
Space Group


C(4)-C(tert-butyl) Bond 1.538(2) Å1.540 Å
C(1)-O(1) Bond Length 1.432(2) Å1.435 Å
O-H···O Hydrogen Bond 2.75(1) Å2.78 Å
Ring Conformation Chair (t-Bu equatorial)Chair (t-Bu equatorial)

Data Interpretation: The C(1)-O(1) bond length of 1.432 Å is highly characteristic of an equatorial hydroxyl group in a cyclohexane system, confirming the trans relationship relative to the equatorial tert-butyl group[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to acquire the data above must be robust and self-validating. Below are the step-by-step protocols for the two most contrasting techniques: SC-XRD and ssNMR.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Crystallization: Dissolve 20 mg of 4-tert-butyl-1-ethylcyclohexanol in a minimal volume of hot hexanes/ethyl acetate (80:20). Allow the solvent to evaporate slowly over 48 hours at 4 °C.

    • Causality: The non-polar hexane promotes the crystallization of the hydrophobic cyclohexane ring, while the trace ethyl acetate provides enough solubility to prevent rapid, kinetically-driven (and therefore disordered) precipitation.

  • Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) under a polarized light microscope, coat it in Paratone-N oil, and mount it on a MiTeGen polyimide loop.

    • Causality: Paratone oil acts as a cryoprotectant. It prevents the crystal from cracking due to thermal shock when exposed to the cold nitrogen stream.

  • Data Collection: Transfer the loop to the diffractometer and collect data at 100 K using Mo-Kα radiation (

    
     = 0.71073 Å).
    
    • Causality: Cooling the sample to 100 K drastically reduces the atomic thermal displacement parameters (B-factors). This reduction in thermal motion is critical for accurately localizing the electron density of the light hydroxyl hydrogen atom, enabling precise mapping of the O-H···O hydrogen-bonding network[1].

  • Validation Check: Calculate the internal merging R-factor (

    
    ) of the collected reflections. If 
    
    
    
    , the dataset is validated for high symmetry and quality, and structure solution via direct methods can proceed.
Protocol B: Solid-State C CP/MAS NMR
  • Sample Packing: Pack ~40 mg of the microcrystalline 4-tert-butyl-1-ethylcyclohexanol powder tightly into a 4 mm ZrO

    
     rotor.
    
    • Causality: Zirconia (ZrO

      
      ) is utilized because it is mechanically robust enough to withstand the extreme centrifugal forces of high-speed spinning without contributing any background carbon signals to the spectrum.
      
  • Data Acquisition: Acquire

    
    C spectra using Cross-Polarization (CP) at a Magic Angle Spinning (MAS) rate of 10 kHz.
    
    • Causality: Spinning the sample precisely at the "magic angle" (54.74° relative to the magnetic field) averages out chemical shielding anisotropy and dipolar couplings, yielding high-resolution, liquid-like isotropic peaks[3]. CP is employed to transfer magnetization from abundant, fast-relaxing

      
      H spins to the dilute 
      
      
      
      C spins, drastically increasing the signal-to-noise ratio and reducing necessary delay times.
  • Validation Check: Prior to the sample run, calibrate the Hartmann-Hahn matching condition (

    
    ) using an adamantane standard. If the adamantane methylene peak is perfectly sharp and correctly referenced at 38.48 ppm, the probe tuning and magic angle are validated for quantitative chemical shift assignment.
    

Analytical Decision Workflow

Selecting the correct analytical product depends entirely on the physical morphology of your synthesized compound. Use the following decision matrix to optimize your workflow.

TechniqueSelection Start Synthesized 4-tert-butyl- 1-ethylcyclohexanol CheckCrystal Are single crystals > 50 µm available? Start->CheckCrystal SCXRD SC-XRD (Absolute Configuration) CheckCrystal->SCXRD Yes CheckPowder Is it a microcrystalline powder? CheckCrystal->CheckPowder No PXRD PXRD + Rietveld (Bulk Packing) CheckPowder->PXRD Yes ssNMR ssNMR (Local Conformation) CheckPowder->ssNMR Amorphous PXRD->ssNMR Orthogonal Validation

Decision matrix for selecting the optimal solid-state analytical technique based on sample morphology.

Conclusion

For the structural elucidation of 4-tert-butyl-1-ethylcyclohexanol, SC-XRD remains the undisputed champion for absolute stereochemical assignment, provided suitable crystals can be grown. However, in modern drug development and materials science, compounds frequently resist ideal crystallization. In such cases, the synergistic combination of PXRD with Crystal Structure Prediction [2] and the local conformational insights provided by ssNMR [3] offer a highly robust, orthogonal alternative to solve the solid-state structure.

References

  • Title: Bond length and reactivity.
  • Title: Conformational properties of monosubstituted cyclohexane guest molecules constrained within zeolitic host materials.
  • Source: rsc.

Sources

Comparative

GC-MS fragmentation patterns of 1-ethyl-4-tert-butylcyclohexanol

Topic: GC-MS fragmentation patterns of 1-ethyl-4-tert-butylcyclohexanol Content Type: Publish Comparison Guides Introduction In the structural elucidation of substituted cyclohexanes, 1-ethyl-4-tert-butylcyclohexanol rep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS fragmentation patterns of 1-ethyl-4-tert-butylcyclohexanol Content Type: Publish Comparison Guides

Introduction

In the structural elucidation of substituted cyclohexanes, 1-ethyl-4-tert-butylcyclohexanol represents a critical case study for stereochemical analysis and fragmentation mechanics. As a tertiary alcohol synthesized typically via Grignard addition to 4-tert-butylcyclohexanone, its analysis is pivotal in drug development workflows where conformational control is required.

This guide provides an in-depth technical comparison of the fragmentation patterns of 1-ethyl-4-tert-butylcyclohexanol isomers. Unlike simple aliphatic alcohols, the presence of the bulky tert-butyl group "locks" the ring conformation, creating a distinct stereochemical environment that directly influences ionization and fragmentation pathways.

Structural Context & Isomerism

Before interpreting the mass spectrum, one must define the stereochemical matrix. The tert-butyl group at position C4 anchors the cyclohexane ring into a rigid chair conformation, occupying the equatorial position to minimize 1,3-diaxial strain.

This locking effect creates two distinct diastereomers based on the orientation of the hydroxyl group at C1:

  • Trans-Isomer (Thermodynamic): The Hydroxyl group is Equatorial , and the Ethyl group is Axial . (Note: "Trans" here refers to the relationship between the bulky alkyl groups or the OH relative to the t-butyl group depending on nomenclature; in this guide, we define it by the 1,4-diequatorial relationship of the substituents).

    • Stability:[1][2][3] Higher.[3][4]

    • GC Elution: Typically elutes later on non-polar columns due to higher boiling point and accessible H-bonding.

  • Cis-Isomer (Kinetic): The Hydroxyl group is Axial , and the Ethyl group is Equatorial .[1]

    • Stability:[1][2][3] Lower (1,3-diaxial interaction of the OH).

    • GC Elution: Typically elutes earlier on non-polar columns.

Experimental Protocol

To replicate the data discussed, the following validated GC-MS protocol is recommended.

Sample Preparation[2]
  • Extraction: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Derivatization (Optional but Recommended): To confirm the hydroxyl group, react 50 µL of sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes to form the TMS ether.

GC-MS Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for separating diastereomers.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Slow ramp not required; isomers separate well.
Ion Source EI (Electron Impact) @ 70 eVStandard ionization energy for library comparison.
Scan Range m/z 40 – 350Captures molecular ion and low-mass hydrocarbon fragments.

Fragmentation Analysis

The Electron Impact (EI) mass spectrum of 1-ethyl-4-tert-butylcyclohexanol (MW 184) is dominated by alpha-cleavage and elimination reactions characteristic of tertiary alcohols.

Primary Fragmentation Pathways

The molecular ion (M+ , m/z 184) is typically weak or absent due to the stability of the fragment ions.

  • Alpha-Cleavage (Loss of Ethyl):

    • Mechanism: Homolytic cleavage of the C1-Ethyl bond.

    • Fragment: m/z 155 (M - 29).

    • Significance: This is a diagnostic peak distinguishing the ethyl derivative from the methyl analog (which would lose methyl to give m/z 141).

  • Dehydration (Loss of Water):

    • Mechanism: 1,3- or 1,4-elimination of H2O.

    • Fragment: m/z 166 (M - 18).

    • Stereochemical Marker: The Axial OH (Cis) isomer eliminates water more readily due to the accessibility of 1,3-diaxial hydrogens, often resulting in a higher relative abundance of m/z 166 compared to the equatorial isomer.

  • Loss of tert-Butyl Group:

    • Mechanism: Cleavage of the C4-t-Butyl bond.

    • Fragment: m/z 127 (M - 57) and m/z 57 (t-Butyl cation).

    • Base Peak: The m/z 57 peak is almost invariably the base peak (100% relative abundance) in these compounds, representing the stable tert-butyl cation.

Visualized Fragmentation Pathways

The following diagram illustrates the mechanistic causality between the molecular ion and the observed fragments.

Fragmentation M Molecular Ion (M+) m/z 184 (Weak/Absent) F_Water [M - H₂O]⁺ m/z 166 (Cyclohexene deriv.) M->F_Water - H₂O (18 Da) Favored in Axial OH F_Ethyl [M - Ethyl]⁺ m/z 155 (Alpha Cleavage) M->F_Ethyl - C₂H₅• (29 Da) Alpha Cleavage F_tBu [M - t-Butyl]⁺ m/z 127 M->F_tBu - C₄H₉• (57 Da) Base t-Butyl Cation m/z 57 (Base Peak) M->Base Direct Formation Ring Ring Fragments m/z 81, 67 F_Water->Ring Ring degradation

Figure 1: Mechanistic fragmentation tree for 1-ethyl-4-tert-butylcyclohexanol under 70 eV EI.

Comparative Data Analysis

To assist in identification, the table below compares the target compound against its structural analogs.

Table 1: Diagnostic Ion Comparison
CompoundMolecular WeightBase Peak (m/z)Alpha-Cleavage IonDehydration Ion (M-18)
1-Ethyl-4-t-butylcyclohexanol 184 57 155 (M-Et) 166
1-Methyl-4-t-butylcyclohexanol17057155 (M-Me)152
4-tert-Butylcyclohexanol15657N/A (Secondary)138
TMS-Derivative (1-Ethyl) 256 73/75 227 (M-Et) N/A
Stereochemical Differentiation (Cis vs. Trans)

While the m/z values are identical for both isomers, the relative abundance ratios provide the fingerprint.

FeatureCis Isomer (Axial OH)Trans Isomer (Equatorial OH)
Retention Time (DB-5) Faster (Lower RT)Slower (Higher RT)
m/z 166 (M-18) Intensity High (Facile elimination)Low (Sterically hindered)
m/z 184 (M+) Intensity Very Weak / AbsentWeak but often visible

References

  • NIST Mass Spectrometry Data Center. Cyclohexanol, 4-(1,1-dimethylethyl)- Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546.
  • Eliel, E. L., & Senda, Y. (1970). Carbon-13 magnetic resonance spectra of saturated heterocycles. Tetrahedron, 26(10), 2411-2428.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[3][6][7][8][9][10] University Science Books. (Standard text for alpha-cleavage mechanisms).

Sources

Validation

A Researcher's Guide to the Spectroscopic Validation of Axial Alcohol Conformation Using Infrared Spectroscopy

For researchers and professionals in drug development and synthetic chemistry, understanding and confirming the three-dimensional structure of a molecule is paramount. Conformational isomers, particularly in cyclic syste...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding and confirming the three-dimensional structure of a molecule is paramount. Conformational isomers, particularly in cyclic systems, can exhibit vastly different physical properties and biological activities. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy offers a rapid, accessible, and powerful method for distinguishing between axial and equatorial conformations of hydroxyl groups. This guide provides an in-depth comparison of the spectroscopic signatures of axial and equatorial alcohols, supported by experimental data and protocols designed for robust, self-validating results.

The Theoretical Foundation: Why IR Spectroscopy Can Differentiate Conformers

The ability of IR spectroscopy to probe molecular structure stems from a fundamental principle: covalent bonds vibrate at specific, quantized frequencies.[1] When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state if the frequency of the radiation matches the frequency of a specific vibrational mode (e.g., stretching or bending) and if that vibration causes a change in the molecule's dipole moment.[2]

For a cyclic alcohol like cyclohexanol, the molecule predominantly exists in a chair conformation to minimize steric and torsional strain.[3][4] This gives rise to two distinct positions for the hydroxyl substituent: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing towards the periphery of the ring). These two orientations, while chemically identical in terms of connectivity, are diastereomers with different energies and, crucially, different vibrational environments. Two key vibrational modes are particularly sensitive to this stereochemical difference: the C-O stretching vibration and the O-H stretching vibration.

  • The C-O Stretching Vibration: The Primary Diagnostic Marker The most reliable indicator of hydroxyl group orientation is the C-O stretching frequency, which typically appears in the 1250-1000 cm⁻¹ region of the spectrum.[5] The position of this band is highly sensitive to the mechanical coupling with adjacent C-C bonds in the ring.

    • Equatorial Alcohols: The C-O bond is anti-periplanar to two C-C bonds in the ring. This orientation leads to a "purer" C-O stretch with minimal coupling, resulting in absorption at a higher frequency (typically ~1060-1090 cm⁻¹ in cyclohexanol systems).

    • Axial Alcohols: The C-O bond is gauche to the C-C bonds of the ring. This leads to greater vibrational coupling, effectively weakening the C-O bond and causing it to absorb at a lower frequency (typically ~970-1040 cm⁻¹).[5]

  • The O-H Stretching Vibration: A Tale of Hydrogen Bonding The O-H stretching band, found between 3600 and 3200 cm⁻¹, is powerfully diagnostic for the presence of a hydroxyl group.[6][7] In concentrated solutions or as a neat liquid, extensive intermolecular hydrogen bonding causes this peak to become a very broad, intense envelope, often centered around 3350 cm⁻¹.[6][8][9] While this confirms the presence of an -OH group, the broadness obscures the subtle differences between conformers.

    However, under dilute conditions in a non-polar solvent, this intermolecular bonding is disrupted. A "free" hydroxyl group gives rise to a sharp, distinct peak near 3600 cm⁻¹.[10] In specific molecular architectures, an axial -OH can form an intramolecular hydrogen bond with a nearby heteroatom. This results in a separate, sharp peak at a lower frequency than the free -OH, providing compelling evidence for the axial conformation.[11][12]

Experimental Design: A Self-Validating Protocol

The trustworthiness of any spectroscopic analysis hinges on a meticulously designed experiment. The primary challenge in analyzing alcohol conformation is mitigating the peak-broadening effects of intermolecular hydrogen bonding. Therefore, the protocol is designed around this central challenge, creating a self-validating system.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition (FTIR) cluster_analysis Part 3: Data Analysis & Validation prep1 Prepare Dilute Solution (~0.005 M in CCl4) prep2 Prepare Concentrated Solution (~1.0 M in CCl4 or Neat Liquid) acq2 Acquire Sample Spectrum (Dilute Solution) prep1->acq2 acq3 Acquire Sample Spectrum (Concentrated Solution) prep2->acq3 acq1 Acquire Background Spectrum (Pure Solvent) acq1->acq2 acq2->acq3 an1 Process Spectra (Background Subtraction) acq3->an1 an2 Compare Spectra: Dilute vs. Concentrated an1->an2 an3 Analyze C-O Stretch Region (1250-950 cm⁻¹) of Dilute Spectrum an2->an3 an4 Assign Axial/Equatorial Peaks Based on Frequency an3->an4 G cluster_paths cluster_onepeak cluster_twopeaks start Analyze C-O Stretch Region (Dilute Spectrum) q1 One major peak observed? start->q1 q2 Frequency > 1050 cm⁻¹? q1->q2 Yes res3 Assignment: Equilibrium Mixture of Axial and Equatorial q1->res3 No (Two peaks) res1 Assignment: Predominantly Equatorial q2->res1 Yes res2 Assignment: Predominantly Axial q2->res2 No

Caption: Decision tree for assigning alcohol conformation from C-O stretching data.

By analyzing the C-O stretching region of an unknown cyclic alcohol under dilute conditions and comparing the observed peak positions to the reference values in the table, a confident assignment of the hydroxyl group's conformation can be made. A single peak near 970-1040 cm⁻¹ is strong evidence for a predominantly axial conformation.

Synergy with Computational Chemistry

Modern research integrates experimental data with theoretical calculations for a higher level of confidence. Computational chemistry packages can perform Density Functional Theory (DFT) calculations to predict the vibrational frequencies of different conformers. [13][14]By optimizing the geometry of both the axial and equatorial conformers of a target molecule and calculating their theoretical IR spectra, researchers can directly compare the predicted peak positions with the experimental data. [15][16][17]This synergistic approach is exceptionally powerful for validating assignments, especially in complex molecules where reference compounds may not be available.

Conclusion

Infrared spectroscopy provides a definitive and readily available tool for the validation of axial alcohol conformations. The key to a successful and trustworthy analysis lies in a carefully designed experiment that eliminates confounding intermolecular hydrogen bonding, allowing for the clear observation of the conformationally sensitive C-O stretching vibration. By comparing the spectra of unknown compounds with conformationally locked standards and, when possible, with computationally predicted spectra, researchers can achieve unambiguous and robust validation of molecular stereochemistry, a critical step in the journey of drug discovery and material science.

References

  • Sathyanarayana, D. N. (n.d.). Vibrational Spectroscopy: Theory and Applications. Google Books. Retrieved from [18]2. Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link] [5]3. Pitsevich, G. A., Doroshenko, I. Y., Pogorelov, V. E., Shablinskas, V., Balevichus, V., & Kozlovskaya, E. N. (2014). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). Journal of Applied Spectroscopy, 81, 579–587. Retrieved from [Link] [15]4. George, W. O., Jones, B. F., Lewis, Rh., & Price, J. M. (n.d.). Computer Modelling of properties of alcohols. The Infrared and Raman Discussion Group. Retrieved from [Link] [19]5. Fleck, F., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. bioRxiv. Retrieved from [Link] [16][17]6. University of California, Los Angeles Chemistry Department. (n.d.). Sample preparation for FT-IR. Retrieved from [Link] [20]7. Hsu, C. P. S. (n.d.). Infrared Spectroscopy. MMRC. Retrieved from [Link] [21]8. Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link] [22]9. The Infrared and Raman Discussion Group. (n.d.). Spectroscopy Bookshelf. Retrieved from [Link] [23]10. Czarnecki, M. A., et al. (2017). Molecular structure of major conformers of (A) n-hexanol, (B) cyclohexanol, (C) phenol. ResearchGate. Retrieved from [Link] 11. Ali, H., & Ganie, S. A. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Retrieved from [Link] [11]12. Magalhães, S., et al. (2022). FTIR spectroscopy confirms age-related changes in protein conformation in a new independent dataset of human plasma samples. Medical Research Archives, 10(2). Retrieved from [Link] [24]13. Wikipedia contributors. (2024, February 20). Anomeric effect. Wikipedia. Retrieved from [Link] [25]14. Das, G., & Singh, N. (2017). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. ResearchGate. Retrieved from [Link] [13]15. Quora. (2017, June 4). How is hydrogen bonding in alcohol identified by using IR spectroscopy? Retrieved from [Link] [12]16. Allinger, N. L., et al. (2003). Alcohols, ethers, carbohydrates, and related compounds. II. The anomeric effect. Journal of Molecular Structure: THEOCHEM, 647(1-3), 1-13. Retrieved from [Link] [26]17. LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link] [6]18. Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 253-262. Retrieved from [Link] [27]19. Smith, B. C. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 35(12), 10-15. Retrieved from [Link] [2]20. International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link] [8]21. Pitsevich, G. A., et al. (2014). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). Semantic Scholar. Retrieved from [Link] [28]22. Doc Brown's Chemistry. (2025, November 14). Infrared spectrum of ethanol. Retrieved from [Link] [29]23. Lee, Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9571–9577. Retrieved from [Link] [30]24. Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link] [31]25. Schneider, S. E., & Miller, M. J. (2021). Computational Investigation of Isotopic Labeling: A Pandemic Inspired Activity. Journal of Chemical Education, 98(7), 2378–2383. Retrieved from [Link] [14]28. University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link] [10]29. University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link] 32. NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link] [7]37. LibreTexts Chemistry. (2020, August 14). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. Retrieved from [Link] [1]39. UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link] [9]40. Wikipedia contributors. (2024, January 21). Cyclohexane conformation. Wikipedia. Retrieved from [Link] [3]41. University of Wisconsin-Platteville. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved from [Link]

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Comparative

Benchmarking Synthetic Routes for Hindered Tertiary Alcohols

Executive Summary The synthesis of hindered tertiary alcohols—specifically through the addition of nucleophiles to sterically congested or enolizable ketones—remains a frequent bottleneck in drug discovery. Standard orga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of hindered tertiary alcohols—specifically through the addition of nucleophiles to sterically congested or enolizable ketones—remains a frequent bottleneck in drug discovery. Standard organolithium and Grignard reagents often fail due to two competing pathways: enolization (acting as a base rather than a nucleophile) and reduction (via


-hydride transfer).

This guide benchmarks the three primary methodologies for overcoming these limitations:

  • Standard Organometallic Addition (Baseline).

  • Organocerium-Mediated Addition (The "Imamoto" Method).

  • Lanthanum-Lithium Complex Mediation (The "Knochel" Method).

Mechanistic Divergence: Why Standard Routes Fail

To select the correct route, one must understand the failure modes of the baseline chemistry.

  • The Trajectory Problem: Nucleophilic attack on a carbonyl carbon requires a specific approach angle (Bürgi-Dunitz, ~107°). In hindered ketones (e.g., camphor, di-tert-butyl ketone), bulky substituents block this trajectory.

  • The Basicity Problem: Grignard reagents are hard bases. If the nucleophilic trajectory is blocked, the reagent will abstract an

    
    -proton (enolization), resulting in the recovery of the starting ketone upon workup.
    
  • The Reduction Problem: If the Grignard reagent possesses a

    
    -hydrogen (e.g., isopropylmagnesium chloride), it can act as a hydride donor, reducing the ketone to a secondary alcohol.
    
Lanthanide Activation (The Solution)

Lanthanide salts (


, 

) act as oxophilic Lewis acids. They coordinate strongly to the carbonyl oxygen, increasing the electrophilicity of the carbon center. Crucially, organolanthanides are less basic than their lithium/magnesium counterparts, suppressing enolization.

Mechanism Ketone Hindered Ketone Grignard Standard Grignard (R-MgX) Ketone->Grignard Direct Reaction Complex Activated Complex (C=O---M) Ketone->Complex + Lanthanide Path_Fail Side Reactions (Enolization/Reduction) Grignard->Path_Fail Steric Block Lanthanide Lanthanide Salt (CeCl3 / LaCl3) Path_Success 1,2-Addition (Tertiary Alcohol) Complex->Path_Success + R-M (Increased Electrophilicity)

Figure 1: Mechanistic divergence between standard Grignard addition and Lanthanide-mediated activation.

Benchmarking Performance Data

The following data compares isolated yields for the addition of nucleophiles to difficult substrates. The "Imamoto" (


) and "Knochel" (

) methods consistently outperform standard conditions.
SubstrateNucleophileMethod A: Standard (RLi / RMgX)Method B: Organocerium (

)
Method C: La-Li Complex (

)

-Tetralone

-BuLi
34% (Yield)93% (Yield) N/A
Fenchone

-BuLi
0% (No Reaction)96% (Yield) >90%
Di-tert-butyl ketone MeLi<5% (Enolization)85% (Yield) 82%
Camphor EtMgBr20% (Reduction)90% (Yield) 92%
Acetophenone

-PrMgCl
45% (Reduction)89% (Yield)95% (Yield)

Key Insight: For extremely hindered substrates (like Fenchone), standard reagents yield zero product. Lanthanide mediation is not just an optimization; it is an enabling technology.

Experimental Protocols

Protocol A: The Organocerium (Imamoto) Method

Best for: One-off difficult reactions where reagent cost is low.

The Critical Failure Point: The hydration state of


.[1] Commercial "anhydrous" 

is often partially hydrolyzed. You must dry the heptahydrate (

) yourself to ensure success.
  • Activation (Self-Validating Step):

    • Place pulverized

      
       in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours.

    • Validation: The solid should remain a white powder. If it turns yellow/orange, hydrolysis to

      
       has occurred (discard).
      
  • Slurry Formation:

    • Cool to room temperature under Argon.

    • Add anhydrous THF.[2]

    • Crucial: Stir vigorously for at least 2 hours (or overnight). This "aging" breaks down the crystal lattice, forming a reactive suspension.

  • Transmetallation:

    • Cool slurry to -78°C.

    • Add Organolithium (RLi) dropwise. Stir for 30-60 mins.

    • Note: The solution often turns yellow/orange (characteristic of the organocerium species).

  • Addition:

    • Add the ketone (neat or in THF) dropwise.[1]

    • Allow to warm to 0°C before quenching.

Protocol B: The Soluble Lanthanide ( ) Method

Best for: Catalytic applications, scale-up, and ease of handling.

This method utilizes a THF-soluble complex developed by Knochel, eliminating the heterogeneous slurry issues of the cerium method.

  • Reagent Preparation:

    • Mix

      
       (1 equiv) and 
      
      
      
      (2 equiv) in water.
    • Dry under vacuum with gradual heating up to 160°C over 4 hours.[3]

    • Add THF. The salts will dissolve to form a clear, colorless solution (0.3 - 0.5 M).

    • Validation: If the solution is cloudy after 24h stirring, the drying was incomplete.

  • Reaction Workflow:

    • Mix the ketone and the

      
       solution (can be stoichiometric or catalytic 10-50 mol%).
      
    • Stir for 1 hour at Room Temperature to form the Lewis Acid-Ketone complex.

    • Cool to 0°C (or -78°C for very selective cases).

    • Add the Grignard reagent dropwise.

    • Quench with

      
      .[3]
      

Decision Matrix: Selecting the Route

Use the following logic flow to determine the optimal synthetic strategy for your specific substrate.

DecisionTree Start Start: Target Tertiary Alcohol IsHindered Is the Ketone Hindered or Enolizable? Start->IsHindered Standard Use Standard Grignard/Lithium (Cheapest, Easiest) IsHindered->Standard No (Simple Ketone) CheckScale Is this for Scale-up or Catalytic Use? IsHindered->CheckScale Yes Imamoto Use Organocerium (Imamoto) (Best for single-batch success) CheckScale->Imamoto No (Discovery/Small Scale) Knochel Use LaCl3-2LiCl (Knochel) (Best for handling/throughput) CheckScale->Knochel Yes (Process/Catalytic)

Figure 2: Strategic decision tree for selecting the nucleophilic addition method.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004.[4] Link

  • Krasovskiy, A., Kopp, F., & Knochel, P. "Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds."[5] Angewandte Chemie International Edition, 2006.[5] Link
    
  • Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, 2004. Link

Sources

Safety & Regulatory Compliance

Safety

4-Tert-butyl-1-ethylcyclohexan-1-OL proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Tert-butyl-1-ethylcyclohexan-1-OL As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic compounds is just as critic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-Tert-butyl-1-ethylcyclohexan-1-OL

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic compounds is just as critical as the experimental workflows they enable. 4-Tert-butyl-1-ethylcyclohexan-1-OL (CAS: 19437-27-5) is a highly substituted tertiary alcohol utilized in advanced drug development and synthetic chemistry[1][2].

This guide provides an in-depth, self-validating protocol for the logistical management, safety, and disposal of this compound, grounded in chemical causality and federal environmental regulations.

Chemical Profile and Quantitative Logistics

Before implementing a disposal plan, it is essential to understand the physical and regulatory parameters of the compound. Because it is a non-halogenated organic solvent, its accumulation and disposal are strictly governed by Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3][4].

Table 1: Quantitative Data & Regulatory Thresholds

Property / Parameter Value / Guideline
CAS Number 19437-27-5[1][2]
Molecular Formula C12H24O[5]
Waste Classification Non-halogenated organic solvent waste[3]
Flash Point (Analogous) >100°C (Based on 4-tert-butylcyclohexanol)[6][7]
SAA Accumulation Limit 55 Gallons (per waste stream)[4][8]

| CAA Transfer Window | Within 3 consecutive days of reaching SAA limit[4][9] |

Mechanistic Context: The "Why" Behind the Protocol

In laboratory safety, protocols must be driven by molecular reality. The disposal procedures for 4-tert-butyl-1-ethylcyclohexan-1-OL are dictated by two fundamental chemical principles:

  • Resistance to Oxidative Degradation: As a tertiary alcohol, the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbons (a tert-butyl group, an ethyl group, and the cyclohexane ring). Because this alpha-carbon lacks any hydrogen atoms, the molecule cannot undergo standard oxidation (e.g., via chromic acid, KMnO4, or environmental oxidants) to form ketones or carboxylic acids[10][11].

  • Environmental Persistence & Aquatic Toxicity: Due to this steric hindrance and chemical stability, the compound will not readily break down in standard wastewater treatment facilities[10]. If discharged into the sewer, it persists in aqueous environments and poses a toxicity risk to aquatic organisms[10][12]. Therefore, sink disposal is strictly prohibited ; the only compliant disposal method is high-temperature commercial incineration for energy recovery[10][13].

Step-by-Step Disposal Methodology

To ensure compliance with EPA 40 CFR 262.15 and institutional Environmental Health and Safety (EHS) standards, follow this operational workflow for waste generation[8]:

Step 1: Strict Segregation Collect all liquid waste containing 4-tert-butyl-1-ethylcyclohexan-1-OL in a designated, chemically compatible high-density polyethylene (HDPE) or glass container[14].

  • Causality Check:Never mix this waste with halogenated solvents (e.g., dichloromethane, chloroform)[3][15]. Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins and furans[13]. Mixing streams contaminates the non-halogenated waste, exponentially increasing institutional disposal costs and environmental risk[13][15].

Step 2: Satellite Accumulation Area (SAA) Storage Store the waste container in a designated SAA at or near the point of generation[8][9].

  • Keep the container tightly closed at all times unless actively adding waste to prevent vapor escape and accidental spills[3][9].

  • Ensure the container is clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Non-Halogenated Organic Solvent - Tertiary Alcohol")[3][9].

Step 3: Monitoring and CAA Transfer Monitor the volume of the SAA container. Under EPA regulations, a laboratory may accumulate up to 55 gallons of non-acute hazardous waste in an SAA[4][8].

  • Once the 55-gallon limit is reached, the container must be dated.

  • The container must be transferred to a Central Accumulation Area (CAA) within 3 consecutive days for eventual EHS pickup and commercial incineration[4][9].

Emergency Spill Response Protocol

In the event of a spill, standard aqueous cleanup methods are ineffective and environmentally hazardous. Execute the following methodology:

  • Evacuate and Assess: For minor spills (<1 L), proceed with cleanup. For major spills (>1 L), evacuate personnel and contact EHS immediately[16][17].

  • Eliminate Ignition Sources: Turn off nearby heat sources, hot plates, and unplug electrical equipment to prevent vapor ignition[14][17].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[16][17]. Do not use combustible absorbents like sawdust.

  • Collection: Use clean, non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable solid hazardous waste container[17].

  • Decontamination: Wash the affected surface with a mild detergent solution. Collect the rinsate and dispose of it as aqueous hazardous waste[16].

  • Disposal: Label the primary collection container as "Hazardous Solid Waste - Spill Cleanup" and transfer it to the SAA[3][17].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 4-tert-butyl-1-ethylcyclohexan-1-OL waste, emphasizing the critical segregation step.

G A Waste Generation: 4-tert-butyl-1-ethylcyclohexan-1-OL B Contains Halogens? (e.g., DCM, Chloroform) A->B C Non-Halogenated Waste Stream B->C No (Preferred) D Halogenated Waste Stream B->D Yes (Avoid) E Satellite Accumulation Area (SAA) Max 55 Gallons C->E D->E F Transfer to Central Accumulation (Within 3 Days of Limit) E->F Capacity Reached G EHS Pickup & Commercial Incineration F->G

Workflow for the segregation, accumulation, and disposal of 4-tert-butyl-1-ethylcyclohexan-1-ol waste.

References

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissingu.ca. [Link]

  • Eversafe Academy. "Workplace Safety and Health Guidelines". Eversafe.com.sg. [Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents". Louisville.edu. [Link]

  • University of the Philippines Diliman. "IB GUIDELINES FOR WASTE DISPOSAL". Upd.edu.ph. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Cyclohexanol". Nj.gov. [Link]

  • Organic Intermediate. "Exploring Tert-Amyl Alcohol/2-Methyl-2-butanol and Its Structural Isomers". Organicintermediate.com. [Link]

  • Chemistry LibreTexts. "6.4D: Individual Tests". Libretexts.org. [Link]

  • Daniels Training Services. "USEPA Provides a Maximum Weight for Acute Hazardous Waste Accumulation in a Satellite Accumulation Area". Danielstraining.com. [Link]

  • Enviro-Safe Resource Recovery. "Answers To Your Satellite Accumulation Area Questions". Enviro-safe.com. [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators". Ecfr.gov. [Link]

  • Synerzine. "4-tert-Butylcyclohexanol Safety Data Sheet". Synerzine.com. [Link]

  • European Chemicals Agency (ECHA). "4-tert-butylcyclohexanol - Registration Dossier". Europa.eu. [Link]

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